Flerobuterol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82101-10-8 |
|---|---|
Molecular Formula |
C12H18FNO |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(2-fluorophenyl)ethanol |
InChI |
InChI=1S/C12H18FNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 |
InChI Key |
XTJMTDZHCLBKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
82101-08-4 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CRL 40827 CRL-40827 flerobuterol flerobuterol fumarate flerobuterol hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Flerobuterol on Serotonin Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flerobuterol, a preferential β2-adrenoceptor agonist, exerts a significant modulatory effect on the serotonergic system, which is thought to contribute to its potential antidepressant activity. This technical guide delineates the core mechanism of action of this compound on serotonin (5-HT) neurons, focusing on the indirect nature of its influence. The primary mechanism does not involve direct binding to serotonin receptors or transporters but is rather a consequence of its agonist activity at β-adrenoceptors. This guide summarizes key findings from electrophysiological and neurochemical studies, presents quantitative data where available, details experimental methodologies, and provides visual representations of the implicated signaling pathways and experimental workflows.
Introduction: this compound and its Therapeutic Potential
This compound is a sympathomimetic amine and a selective β2-adrenergic receptor agonist with bronchodilator properties.[1] Beyond its effects on smooth muscle, preclinical studies have identified its potential as an antidepressant agent. This has led to investigations into its neurochemical effects, particularly its interaction with the serotonin (5-hydroxytryptamine, 5-HT) system, a key player in the pathophysiology and treatment of mood disorders. Understanding the precise mechanism by which this compound modulates serotonergic neurotransmission is crucial for its further development and therapeutic application in neuropsychiatric disorders.
Core Mechanism of Action: An Indirect Modulation of the Serotonergic System
The available scientific evidence indicates that this compound's effects on serotonin neurons are not mediated by direct interaction with 5-HT receptors or the serotonin transporter (SERT). Instead, its mechanism of action is indirect, stemming from its primary pharmacological activity as a β-adrenoceptor agonist.[1][2] The modulation of the serotonergic system by this compound appears to be a downstream consequence of β-adrenergic signaling.
Effects on Serotonin Neuron Firing and Autoreceptor Sensitivity
Electrophysiological studies in rats have been pivotal in elucidating the temporal effects of this compound on the activity of serotonin neurons in the dorsal raphe nucleus (DRN), the principal source of serotonergic innervation to the forebrain.
-
Acute Administration: A single intravenous dose of this compound does not alter the firing rate of DRN 5-HT neurons.[2] This suggests that the immediate activation of β-adrenoceptors does not directly translate into a change in the basal electrical activity of these neurons.
-
Short-Term Sustained Administration (2 days): Continuous administration of this compound for two days leads to a significant decrease in the firing rate of DRN 5-HT neurons.[2] This reduction is thought to be a compensatory response to an increase in the synaptic availability of 5-HT in the vicinity of the neuron's cell body and dendrites. The increased serotonergic tone leads to the activation of inhibitory 5-HT1A autoreceptors located on the soma and dendrites of 5-HT neurons, which in turn suppresses their firing rate.
-
Long-Term Sustained Administration (14 days): Following two weeks of continuous treatment, the firing rate of DRN 5-HT neurons returns to baseline levels. This normalization is attributed to the desensitization of the 5-HT1A somatodendritic autoreceptors. This adaptive change is a common feature of long-term antidepressant treatments and is believed to be a crucial step in their therapeutic action, as it allows for enhanced serotonin release in terminal regions. Furthermore, long-term this compound treatment enhances the efficacy of the ascending serotonergic pathway in suppressing the activity of postsynaptic neurons, such as pyramidal neurons in the hippocampus.
Effects on Serotonin Synthesis
This compound also influences the synthesis of serotonin, primarily by increasing the availability of its precursor, tryptophan, in the brain.
-
Short-Term Treatment (2 days): A two-day treatment with this compound leads to a significant increase in the rate of 5-HT synthesis in the dorsal and median raphe nuclei, as well as in various postsynaptic brain regions. This effect is, at least in part, mediated by an elevation in the levels of both free and total tryptophan in the plasma.
-
Long-Term Treatment (14 days): After fourteen days of continuous this compound administration, the increase in tryptophan transport is no longer observed. However, the rate of 5-HT synthesis remains elevated in specific cortical areas (parietal and occipital cortex) and the superior colliculus.
Data Presentation
The following tables summarize the key quantitative and qualitative findings from preclinical studies on this compound's effects on the serotonergic system.
Table 1: Electrophysiological Effects of this compound on Dorsal Raphe 5-HT Neurons
| Treatment Duration | Firing Rate of 5-HT Neurons | 5-HT1A Autoreceptor Sensitivity | Postsynaptic 5-HT Efficacy | Reference |
| Acute | No change | Not assessed | Not assessed | |
| 2 Days | Marked decrease | Increased (inferred) | Not assessed | |
| 14 Days | Recovery to normal | Desensitized | Markedly enhanced |
Table 2: Effects of this compound on Serotonin (5-HT) Synthesis
| Treatment Duration | Plasma Tryptophan Levels | Brain Tryptophan Availability | Rate of 5-HT Synthesis | Brain Regions with Increased Synthesis | Reference |
| 2 Days | Significantly increased (free and total) | Significantly increased | Significantly increased | Dorsal raphe, median raphe, and most postsynaptic structures | |
| 14 Days | No longer enhanced | Not assessed | Persistently increased in specific regions | Parietal cortex, occipital cortex, superior colliculus |
Experimental Protocols
This section provides an overview of the methodologies employed in the key studies investigating the mechanism of action of this compound on serotonin neurons.
In Vivo Electrophysiology in Rats
-
Animal Model: Male Sprague-Dawley rats were used for these experiments.
-
Drug Administration: this compound was administered either acutely via intravenous (i.v.) injection or continuously for 2 or 14 days using subcutaneously implanted osmotic minipumps (0.5 mg/kg/day).
-
Electrophysiological Recordings: Extracellular, single-unit recordings of presumed 5-HT neurons were performed in the dorsal raphe nucleus of anesthetized rats. Neurons were identified based on their characteristic slow and regular firing pattern.
-
Autoreceptor Sensitivity Assessment: The sensitivity of somatodendritic 5-HT1A autoreceptors was assessed by measuring the inhibitory effect of intravenously administered lysergic acid diethylamide (LSD), a 5-HT1A agonist, on the firing of 5-HT neurons.
-
Postsynaptic Efficacy Assessment: The effectiveness of the ascending serotonergic pathway was evaluated by measuring the suppression of the firing activity of dorsal hippocampus CA3 pyramidal neurons in response to electrical stimulation of the ascending 5-HT pathway.
Serotonin Synthesis Measurement using Autoradiography
-
Animal Model: Male Sprague-Dawley rats were utilized.
-
Drug Administration: this compound was delivered continuously for 2 or 14 days at a rate of 0.5 mg/kg/day via osmotic minipumps.
-
Autoradiography: The regional rate of serotonin synthesis in the brain was determined using α-[14C]methyl-L-tryptophan autoradiography. This method provides a quantitative measure of the rate of tryptophan incorporation into serotonin.
-
Plasma Amino Acid Analysis: Plasma levels of tryptophan and other large neutral amino acids were measured to assess the peripheral effects of this compound on tryptophan availability.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and experimental designs.
Caption: Proposed signaling pathway of this compound on serotonin neurons.
Caption: Experimental workflow for electrophysiological studies.
Caption: Experimental workflow for serotonin synthesis studies.
Conclusion
The mechanism of action of this compound on serotonin neurons is a complex, indirect process initiated by its agonist activity at β-adrenoceptors. Short-term administration enhances serotonin synthesis and synaptic availability, leading to a feedback inhibition of neuronal firing. In contrast, long-term treatment results in adaptive changes, including the desensitization of inhibitory 5-HT1A autoreceptors and a sustained increase in serotonin synthesis in specific brain regions. These neuroadaptations are consistent with the mechanisms of established antidepressant drugs and provide a strong rationale for the further investigation of this compound's therapeutic potential in mood disorders. Future research should aim to delineate the specific downstream signaling pathways linking β-adrenoceptor activation to the observed changes in the serotonergic system and to confirm these effects in other preclinical models.
References
Flerobuterol as a Potential Antidepressant: A Technical Overview
Disclaimer: The following guide synthesizes the limited publicly available scientific literature on Flerobuterol as a potential antidepressant. Significant gaps in the research exist, particularly concerning clinical trials in humans, comprehensive toxicology, and detailed pharmacokinetic profiles. This document is intended for research, scientific, and drug development professionals and should not be construed as a complete representation of the compound's properties.
Introduction
This compound is a beta-adrenoceptor agonist that has demonstrated antidepressant-like activity in preclinical animal models.[1] Like other beta-adrenoceptor agonists such as salbutamol and clenbuterol, its therapeutic potential in depression is thought to be linked to its ability to modulate monoaminergic neurotransmitter systems, particularly the serotonergic (5-HT) system.[1] This document provides a technical summary of the existing research on this compound's potential antidepressant effects, focusing on its mechanism of action, available quantitative data, and experimental protocols from key studies.
Proposed Mechanism of Action: Enhancement of Serotonergic Neurotransmission
The primary hypothesis for this compound's antidepressant effect is its enhancement of serotonergic neurotransmission.[1] Chronic administration of this compound has been shown to alter the firing rate of serotonin neurons in the dorsal raphe nucleus and desensitize somatodendritic 5-HT autoreceptors.[1] This desensitization leads to an increased release of serotonin in projection areas such as the hippocampus, which is a common mechanism of action for many established antidepressant drugs.
Quantitative Data
The most detailed quantitative data for this compound's effect on the serotonergic system comes from an electrophysiological study in rats conducted by Haddjeri et al. (1991). The key findings from this study are summarized in the table below.
| Treatment Group | N | Mean Firing Rate of Dorsal Raphe 5-HT Neurons (spikes/s) | % of Control |
| Control (Vehicle) | 15 | 1.10 ± 0.11 | 100% |
| Acute this compound (2 mg/kg, IV) | 5 | 1.05 ± 0.18 | 95% |
| 2-Day this compound (0.5 mg/kg/day, SC) | 8 | 0.45 ± 0.09 | 41% |
| 14-Day this compound (0.5 mg/kg/day, SC) | 9 | 0.98 ± 0.12 | 89% |
| p < 0.05 compared to control |
Experimental Protocols
The following is a detailed methodology for the key electrophysiological experiments described by Haddjeri et al. (1991).
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300g
-
Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum.
2. Drug Administration:
-
Acute Administration: this compound was administered intravenously (IV) via a catheter inserted into a femoral vein.
-
Chronic Administration: this compound was delivered via subcutaneously (SC) implanted osmotic minipumps (Alzet 2ML2) for either 2 or 14 days.
3. Electrophysiological Recordings:
-
Anesthesia: Chloral hydrate (400 mg/kg, IP).
-
Surgical Procedure: A burr hole was drilled in the skull overlying the dorsal raphe nucleus.
-
Recording Electrode: Glass micropipette filled with a 2 M NaCl solution saturated with Pontamine Sky Blue dye.
-
Neuronal Identification: Serotonergic neurons of the dorsal raphe were identified by their characteristic slow (0.5-2.5 Hz) and regular firing pattern.
-
Data Acquisition: The firing rate of individual neurons was recorded for a baseline period before and after drug administration.
4. Data Analysis:
-
The mean firing rate of 5-HT neurons was calculated for each treatment group.
-
Statistical significance was determined using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Pharmacokinetics, Toxicology, and Comparative Efficacy
As of the date of this document, there is a significant lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, excretion, half-life), toxicology, and safety profile of this compound. Furthermore, no studies have been identified that directly compare the efficacy of this compound to other beta-agonists or traditional antidepressants in preclinical models or clinical trials. This absence of data is a major limitation in assessing the true therapeutic potential of this compound.
Conclusion and Future Directions
The existing preclinical evidence suggests that this compound may have antidepressant properties mediated through the enhancement of the serotonergic system. The electrophysiological data provides a foundational understanding of its potential mechanism of action. However, the lack of comprehensive data on its pharmacology, toxicology, and efficacy in broader preclinical models, as well as the complete absence of clinical trial data, underscores the preliminary nature of this compound's development as a potential antidepressant.
For drug development professionals, further research would be required to:
-
Establish a full pharmacokinetic and pharmacodynamic profile.
-
Conduct comprehensive toxicology and safety studies.
-
Evaluate its efficacy in a wider range of validated animal models of depression (e.g., forced swim test, tail suspension test, chronic unpredictable stress models).
-
Ultimately, design and conduct well-controlled clinical trials to assess its safety and efficacy in humans.
Without these critical data, this compound remains a compound of research interest with a plausible but unproven potential as a therapeutic agent for depressive disorders.
References
Flerobuterol: A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flerobuterol is a phenylethanolamine derivative with potential therapeutic applications stemming from its activity as a β-adrenoceptor agonist. This document provides a comprehensive technical overview of this compound, including its chemical structure and, by extension, its likely pharmacological properties and mechanism of action based on the well-characterized analogue, Clenbuterol. This guide is intended to serve as a foundational resource for research and development professionals interested in the potential of this compound.
Chemical Structure of this compound
This compound, a synthetic compound, is structurally characterized by a fluorinated phenyl ring linked to an ethanolamine side chain. The presence of a tertiary butyl group on the amine is a key feature of this class of compounds.
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Molecular Formula: C₁₂H₁₈FNO[1]
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SMILES: CC(C)(C)NCC(O)c1ccccc1F[1]
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InChIKey: NXNFXCMJTRKWFF-UHFFFAOYSA-N[1]
Below is a two-dimensional representation of the this compound chemical structure.
References
In Vivo Pharmacological Profile of Flerobuterol: A Technical Guide
Disclaimer: Data on the in vivo pharmacological profile of Flerobuterol is limited. This guide summarizes the available data for this compound and supplements it with extensive in vivo data for Clenbuterol, a structurally and functionally similar β2-adrenoceptor agonist, to provide a comprehensive overview of its expected pharmacological properties. The information derived from Clenbuterol studies should be considered as predictive for this compound and requires experimental verification.
Introduction
This compound is a β2-adrenoceptor agonist with demonstrated activity in the central nervous system.[1][2] Like other compounds in its class, such as Clenbuterol, it is expected to exhibit a range of effects on various physiological systems, including the respiratory, cardiovascular, and musculoskeletal systems. This document provides a detailed overview of the known in vivo pharmacological properties of this compound, supplemented with data from Clenbuterol to build a more complete profile.
Pharmacodynamics
The primary mechanism of action of this compound is the stimulation of β2-adrenergic receptors. This interaction initiates a cascade of intracellular signaling events, leading to its diverse pharmacological effects.
Effects on the Central Nervous System
In vivo studies in rats have shown that this compound significantly enhances serotonergic neurotransmission.[1] Acute administration of this compound did not alter the firing rate of dorsal raphe 5-HT neurons.[1] However, sustained administration over two days led to a marked decrease in the firing rate of these neurons, an effect that was reversed by the 5-HT autoreceptor antagonist spiperone.[1] This suggests an enhanced synaptic availability of serotonin. Following 14 days of treatment, the firing rate of 5-HT neurons returned to normal, indicating a desensitization of somatodendritic 5-HT autoreceptors. Furthermore, long-term treatment with this compound enhanced the effectiveness of stimulating the ascending 5-HT pathway in suppressing the firing of dorsal hippocampus pyramidal neurons.
Sustained treatment with this compound has also been shown to increase serotonin (5-HT) synthesis in various brain regions. A 2-day treatment increased plasma tryptophan levels, leading to enhanced 5-HT synthesis in the dorsal and median raphe and other postsynaptic structures. After 14 days, this enhanced synthesis persisted in the parietal and occipital cortex and the superior colliculus.
Expected Effects on Other Systems (Inferred from Clenbuterol Data)
Based on the well-documented effects of Clenbuterol, this compound is anticipated to have significant effects on the respiratory, cardiovascular, and skeletal muscle systems.
-
Respiratory System: As a β2-adrenoceptor agonist, this compound is expected to be a potent bronchodilator, relaxing the smooth muscle of the airways.
-
Cardiovascular System: this compound may induce cardiovascular effects such as increased heart rate and changes in blood pressure. These effects are likely mediated by β2-adrenoceptors, potentially as a reflex response to vasodilation.
-
Skeletal Muscle: this compound is predicted to have anabolic effects on skeletal muscle, promoting muscle growth and reducing muscle atrophy. This is a well-established effect of Clenbuterol, mediated through β2-adrenoceptor activation.
Pharmacokinetics (Inferred from Clenbuterol Data)
Specific pharmacokinetic data for this compound in vivo is not available. The following data for Clenbuterol provides an expected pharmacokinetic profile.
| Parameter | Species | Value | Reference |
| Half-life (t½) | Human | ~26 hours | --INVALID-LINK-- |
| Calf | 10 hours (initial), 2.5 days (slower) | --INVALID-LINK-- | |
| Time to Peak (Tmax) | Human | ~2-3 hours | --INVALID-LINK-- |
| Bioavailability | Human | Good oral absorption | --INVALID-LINK-- |
| Metabolism | Rat | N-oxidation to form N-hydroxyarylamine | |
| Excretion | Rat | Primarily via urine |
Quantitative In Vivo Data
This compound: Effects on Serotonergic System in Rats
| Parameter | Treatment Group | Observation | Reference |
| Firing Rate of Dorsal Raphe 5-HT Neurons | Acute this compound (up to 2 mg/kg, IV) | No significant modification. | |
| 2-day this compound (0.5 mg/kg/day, SC) | Marked decrease in firing rate. | ||
| 14-day this compound (0.5 mg/kg/day, SC) | Progressive recovery to normal firing rate. | ||
| 5-HT Synthesis | 2-day this compound (0.5 mg/kg/day, SC) | Significant increase in dorsal and median raphe and most postsynaptic structures. | |
| 14-day this compound (0.5 mg/kg/day, SC) | Increased synthesis persisted in parietal and occipital cortex and superior colliculus. |
Clenbuterol: In Vivo Dose-Response and Effects (for inference)
| System | Species | Dose | Effect | Reference |
| Respiratory | Human | 6-48 µg (inhaled) | Significant and sustained bronchodilation (decrease in bronchial resistance and increase in FEV1). | |
| Cardiovascular | Steer | Not specified | Reduced diastolic blood pressure and increased heart rate. | |
| Skeletal Muscle | Rat | 4 mg/kg diet | Significant increase in gastrocnemius muscle mass, protein, and RNA content. | |
| Rat | 2 mg/kg/day for 18 days | 50% reduction in skeletal muscle β-receptor density. | ||
| Anti-inflammatory | Rat | 1 or 10 µg/kg (oral) | Potent suppression of LPS-induced TNF-α and IL-6 release. |
Experimental Protocols
In Vivo Electrophysiology of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Acute: Intravenous (IV) administration of this compound at doses up to 2 mg/kg.
-
Sustained: Subcutaneous (SC) implantation of osmotic minipumps delivering this compound at a rate of 0.5 mg/kg/day for 2 or 14 days.
-
-
Electrophysiological Recordings:
-
Extracellular single-unit recordings of dorsal raphe 5-HT neurons and dorsal hippocampus pyramidal neurons were performed using glass microelectrodes.
-
The firing rate of neurons was recorded and analyzed.
-
-
Pharmacological Challenges:
-
The 5-HT autoreceptor antagonist spiperone was used to investigate the mechanism of this compound's effect on 5-HT neuron firing.
-
Intravenous lysergic acid diethylamide (LSD) was used to assess the sensitivity of somatodendritic 5-HT autoreceptors.
-
-
Stimulation: The ascending 5-HT pathway was electrically stimulated to assess its effect on the firing of hippocampal pyramidal neurons.
Signaling Pathways (Inferred from Clenbuterol)
The following signaling pathways are activated by Clenbuterol and are likely relevant to the in vivo effects of this compound.
Caption: General β2-Adrenoceptor Signaling Pathway.
Caption: Clenbuterol-induced Muscle Hypertrophy Pathway.
Caption: Clenbuterol Cardioprotective Signaling Pathway.
Experimental Workflow
Caption: In Vivo Electrophysiology Workflow.
Conclusion
This compound is a β2-adrenoceptor agonist with demonstrated in vivo effects on the central serotonergic system. While specific data on its broader pharmacological profile remains limited, the extensive research on the closely related compound, Clenbuterol, provides a strong basis for predicting its effects on the respiratory, cardiovascular, and musculoskeletal systems. Further in vivo studies are necessary to fully characterize the pharmacological profile of this compound and to confirm the applicability of the Clenbuterol-derived data. This guide serves as a comprehensive resource for researchers and drug development professionals by consolidating the available information and providing a predictive framework for the in vivo actions of this compound.
References
- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the beta-adrenoceptor agonist this compound on serotonin synthesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Flerobuterol: A Technical Guide to its Presumed Beta-2 Adrenergic Receptor Agonist Activity
Introduction to Flerobuterol and Beta-2 Adrenergic Receptor Agonism
This compound is a compound identified as a beta-adrenoceptor agonist.[1] While specific data on its direct interaction with the beta-2 adrenergic receptor is sparse in public literature, its classification suggests that it shares a mechanism of action with other well-known beta-2 agonists. These agonists are a class of drugs that selectively bind to and activate beta-2 adrenergic receptors, leading to a variety of physiological responses, most notably smooth muscle relaxation.[2] This property makes them crucial in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[2][3]
This technical guide will delve into the core principles of beta-2 adrenergic receptor activation, downstream signaling pathways, and the standard experimental protocols used to characterize the activity of agonists like this compound.
The Beta-2 Adrenergic Receptor Signaling Pathway
The beta-2 adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[4] Its activation by an agonist, such as this compound is presumed to be, initiates a well-defined signaling cascade:
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Agonist Binding: The agonist binds to the extracellular domain of the beta-2 adrenergic receptor, inducing a conformational change in the receptor.
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G Protein Activation: This conformational change facilitates the coupling of the receptor to a heterotrimeric Gs protein on the intracellular side of the cell membrane. This coupling promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs).
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the beta-gamma (Gβγ) subunits and activates the enzyme adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits of PKA.
-
Downstream Effects: Activated PKA then phosphorylates various downstream target proteins, leading to the ultimate physiological response, such as smooth muscle relaxation in the airways.
Quantitative Pharmacological Data of Reference Beta-2 Agonists
To provide a framework for understanding the potential activity of this compound, the following tables summarize the binding affinity (Ki) and functional potency (EC50) of several well-characterized beta-2 adrenergic receptor agonists.
Table 1: Binding Affinity (Ki) of Beta-2 Adrenergic Receptor Agonists
| Compound | Receptor | Species | Ki (nM) | Reference |
| Salmeterol | Beta-2 | Human | 5.5 | |
| Formoterol | Beta-2 | Human | 15.5 | |
| Salbutamol | Beta-2 | Human | 155 | |
| Clenbuterol | Beta-2 | Rat | 6.3 | |
| Isoprenaline | Beta-2 | Human | 34.7 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50) of Beta-2 Adrenergic Receptor Agonists in cAMP Assays
| Compound | Cell Line | Species | EC50 (nM) | Reference |
| Isoprenaline | CHO | Human | 1.26 | |
| Formoterol | CHO | Human | 0.14 | |
| Salmeterol | CHO | Human | 0.13 | |
| Salbutamol | CHO | Human | 7.94 | |
| Clenbuterol | CHO | Human | 0.38 |
Lower EC50 values indicate higher potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the beta-2 adrenergic receptor agonist activity of a compound like this compound.
Radioligand Binding Assay for Determination of Binding Affinity (Ki)
This assay measures the affinity of a compound for the beta-2 adrenergic receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the beta-2 adrenergic receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-CGP 12177)
-
Test compound (this compound)
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Non-specific binding control (e.g., Propranolol)
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare a stock solution of the radioligand and the non-specific binding control.
-
Assay Setup: In a 96-well plate, add the cell membranes, assay buffer, and either the test compound at various concentrations, buffer only (for total binding), or the non-specific binding control.
-
Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Determination of Potency (EC50)
This assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in the beta-2 adrenergic receptor signaling pathway.
Materials:
-
Whole cells expressing the beta-2 adrenergic receptor (e.g., CHO or HEK293 cells)
-
Test compound (this compound)
-
Reference agonist (e.g., Isoprenaline)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell culture medium
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
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Plate reader compatible with the detection kit
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with a buffer containing a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Compound Addition: Add the test compound at various concentrations or the reference agonist to the wells.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes) to allow for cAMP production.
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Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
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Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Conclusion
While specific quantitative data for this compound's interaction with the beta-2 adrenergic receptor remains elusive in the public domain, its classification as a beta-adrenoceptor agonist allows for a strong inference of its pharmacological profile. It is expected to bind to and activate the beta-2 adrenergic receptor, leading to the canonical Gs-cAMP signaling cascade. The provided reference data for other well-known beta-2 agonists offers a valuable context for the potential affinity and potency of this compound. The detailed experimental protocols herein provide a clear roadmap for researchers to quantitatively assess the beta-2 adrenergic receptor agonist activity of this compound or any other novel compound in this class.
References
- 1. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clenbuterol - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Kinetic analysis of endogenous β2‐adrenoceptor‐mediated cAMP GloSensor™ responses in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Flerobuterol: An Inquiry into a Novel Beta-Adrenoceptor Agonist with Antidepressant Potential
For Immediate Release
This technical whitepaper provides a comprehensive overview of the available scientific literature on Flerobuterol, a beta-adrenoceptor agonist that has been investigated for its potential antidepressant properties. Due to the limited publicly available research on this specific compound, this document summarizes the key existing study, places its findings within the broader context of beta-adrenoceptor agonists in depression research, and outlines the general signaling pathways associated with this class of drugs.
Discovery and Developmental History
Information regarding the initial discovery, synthesis, and developmental history of this compound is not extensively documented in the public domain. It is identified in the scientific literature as a novel beta-adrenoceptor agonist.[1] The primary research focus on this compound appears to have been in the early 1990s, exploring its effects on the serotonergic system, which is heavily implicated in the pathophysiology of depression.[1] Unlike its more widely studied structural analog, Clenbuterol, this compound did not appear to have progressed into extensive preclinical or clinical development, and as such, detailed information on its pharmacokinetics, toxicology, and clinical efficacy is unavailable.
Preclinical Investigations: An Electrophysiological Study
The principal study on this compound investigated its effects on the serotonergic system in the rat brain, providing the main body of evidence for its potential antidepressant activity.[1]
Experimental Protocol
-
Animal Model: Male Sprague-Dawley rats were used for the electrophysiological recordings.[1]
-
Drug Administration:
-
Acute Administration: this compound was administered intravenously (IV) in doses up to 2 mg/kg.[1]
-
Sustained Administration: For longer-term studies, this compound was delivered via subcutaneously implanted osmotic minipumps at a dose of 0.5 mg/kg/day for 2, 7, or 14 days.
-
-
Electrophysiological Recordings:
-
Single-unit extracellular recordings of dorsal raphe nucleus serotonin (5-HT) neurons were conducted.
-
The firing activity of CA3 dorsal hippocampus pyramidal neurons was also recorded.
-
-
Pharmacological Challenges:
-
The 5-HT autoreceptor antagonist, spiperone, was used to investigate the mechanism of this compound's effect on 5-HT neuron firing.
-
Lysergic acid diethylamide (LSD) was used to assess the sensitivity of somatodendritic 5-HT autoreceptors.
-
-
Stimulation: The ascending 5-HT pathway was electrically stimulated to evaluate the efficacy of serotonergic neurotransmission in the hippocampus.
Key Findings
The study revealed that sustained, but not acute, administration of this compound significantly impacted the serotonergic system in a manner consistent with antidepressant effects.
| Administration Duration | Effect on Dorsal Raphe 5-HT Neuron Firing Rate | Effect on Hippocampal Pyramidal Neuron Response to 5-HT Pathway Stimulation | Implied Mechanism |
| Acute (IV) | No significant change. | Not Assessed | - |
| Sustained (2 days) | Marked decrease. | Not Assessed | Enhanced synaptic availability of 5-HT, leading to feedback inhibition via 5-HT autoreceptors. |
| Sustained (14 days) | Progressive recovery to normal firing rate. | Markedly enhanced suppression of firing activity. | Desensitization of somatodendritic 5-HT autoreceptors, leading to enhanced postsynaptic 5-HT neurotransmission. |
These findings suggest that this compound, through its action as a beta-adrenoceptor agonist, enhances serotonergic neurotransmission over a period of sustained administration, a temporal pattern that mirrors the delayed therapeutic onset of many clinical antidepressants.
Mechanism of Action: The Beta-Adrenoceptor Signaling Pathway
While specific signaling studies for this compound are not available, as a beta-adrenoceptor agonist, it is presumed to act through the canonical G-protein coupled receptor (GPCR) signaling cascade.
Caption: Generalized Beta-Adrenergic Receptor Signaling Pathway.
Upon binding to beta-adrenergic receptors, this compound would be expected to activate the associated Gs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a modulation of cellular functions, including neurotransmitter synthesis and release. The enhancement of serotonergic neurotransmission observed in the preclinical study of this compound is likely a downstream consequence of this signaling cascade.
Experimental Workflow
The following diagram illustrates the general workflow of the key electrophysiological experiments conducted to evaluate this compound's effects.
Caption: Experimental Workflow for Electrophysiological Studies of this compound.
Conclusion
This compound is a beta-adrenoceptor agonist that has demonstrated antidepressant-like effects in a preclinical animal model by enhancing serotonergic neurotransmission. The mechanism of this enhancement is likely through the desensitization of 5-HT autoreceptors following sustained administration. However, the development of this compound appears to have been limited, as there is a notable absence of further published research on its synthesis, pharmacokinetics, toxicology, and clinical evaluation. The initial findings for this compound contributed to the body of research exploring the potential of beta-adrenoceptor agonists as a novel class of antidepressants. Further investigation would be necessary to fully characterize the therapeutic potential and safety profile of this compound.
References
Flerobuterol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flerobuterol (CAS Number: 82101-10-8) is a selective β-adrenergic receptor agonist that has demonstrated potential as an antidepressant agent in preclinical studies.[1] This technical guide provides a comprehensive overview of this compound's chemical properties, mechanism of action, and key experimental findings. The information is intended to support further research and development of this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Chemical Properties
While extensive data on the physical properties of this compound is limited in publicly available literature, its fundamental chemical identifiers have been established.
| Property | Value | Source |
| CAS Number | 82101-10-8 | N/A |
| Molecular Formula | C₁₂H₁₈FNO | N/A |
| Molecular Weight | 211.280 g·mol⁻¹ | N/A |
| IUPAC Name | 2-(tert-butylamino)-1-(2-fluorophenyl)ethanol | N/A |
| Synonyms | CRL-40827 | N/A |
Table 1: Chemical Identification of this compound. This table summarizes the core chemical identifiers for this compound.
Mechanism of Action and Signaling Pathway
This compound is a selective β-adrenergic receptor agonist.[1] Its mechanism of action, particularly in the context of its antidepressant effects, involves the enhancement of serotonergic neurotransmission.[1] While a detailed, this compound-specific signaling cascade is not fully elucidated in the available literature, a putative pathway can be constructed based on the known pharmacology of β-adrenergic agonists and their influence on the serotonergic system.
Upon binding to β-adrenergic receptors, this compound is expected to initiate a signaling cascade that ultimately modulates the synthesis and availability of serotonin (5-HT).
Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the potential intracellular signaling cascade initiated by this compound, leading to enhanced serotonergic activity.
Experimental Protocols
Several key studies have investigated the effects of this compound on the central nervous system. The methodologies employed in these studies provide a foundation for future research.
Electrophysiological Study of Serotonergic Neurotransmission
This experimental protocol is derived from a study investigating the effects of acute and repeated administration of this compound on the serotonergic system in rats.[1]
Objective: To assess the impact of this compound on the firing rate of dorsal raphe 5-HT neurons and the sensitivity of somatodendritic 5-HT autoreceptors.
Experimental Workflow:
Figure 2: Electrophysiological Study Workflow. This diagram outlines the key steps in an experimental protocol to evaluate the effects of this compound on serotonergic neurons.
Methodology Details:
-
Animals: Male Sprague-Dawley rats.
-
Acute Administration: this compound was administered intravenously (IV) at doses up to 2 mg/kg.
-
Sustained Administration: this compound was delivered via subcutaneously (SC) implanted osmotic minipumps at a rate of 0.5 mg/kg/day for 2 or 14 days.
-
Electrophysiological Recordings: Extracellular single-unit recordings of dorsal raphe 5-HT neurons and dorsal hippocampus pyramidal neurons were performed using standard electrophysiological techniques.
-
Pharmacological Challenges:
-
Spiperone (a 5-HT autoreceptor antagonist) was used to assess the mechanism of decreased 5-HT neuron firing.
-
Lysergic acid diethylamide (LSD) was administered intravenously to evaluate the sensitivity of somatodendritic 5-HT autoreceptors.
-
-
Electrical Stimulation: The ascending serotonergic pathway was electrically stimulated to determine the effectiveness of synaptic transmission to the hippocampus.
Summary of Key Findings
-
Acute Administration: A single intravenous dose of this compound did not alter the firing rate of dorsal raphe 5-HT neurons.[1]
-
Sustained Administration (2 days): Continuous administration of this compound for two days resulted in a significant decrease in the firing rate of 5-HT neurons. This effect was reversed by the 5-HT autoreceptor antagonist spiperone, suggesting an increase in synaptic serotonin availability.
-
Sustained Administration (14 days): After 14 days of treatment, the firing rate of 5-HT neurons returned to normal. However, the inhibitory effect of LSD on these neurons was attenuated, indicating a desensitization of somatodendritic 5-HT autoreceptors.
-
Enhanced Synaptic Efficacy: In rats treated with this compound for 14 days, electrical stimulation of the serotonergic pathway produced a more pronounced suppression of hippocampal pyramidal neuron firing, indicating enhanced synaptic transmission.
Conclusion
This compound is a β-adrenergic receptor agonist with a distinct pharmacological profile that includes the enhancement of serotonergic neurotransmission. Preclinical evidence strongly suggests its potential as an antidepressant. The experimental protocols and findings summarized in this guide offer a solid foundation for further investigation into its therapeutic applications and detailed molecular mechanisms. Future research should focus on elucidating the specific downstream targets of the β-adrenergic signaling pathway that mediate the observed effects on the serotonergic system and on obtaining a more complete profile of its physicochemical properties.
References
Flerobuterol: A Technical Guide to Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research findings for Flerobuterol, a beta-2 adrenoceptor agonist. Due to the limited specific preclinical data on this compound, this document also incorporates findings from the closely related and extensively studied beta-2 adrenoceptor agonist, Clenbuterol, to provide a broader understanding of the potential mechanisms and effects. All data is presented with clear attribution to the specific compound.
Core Mechanism of Action
This compound, like other beta-2 adrenoceptor agonists, exerts its effects by selectively binding to and activating beta-2 adrenergic receptors. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP)[1][]. The subsequent increase in intracellular cAMP levels initiates a cascade of downstream signaling events, leading to various physiological responses, including smooth muscle relaxation[1].
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and Clenbuterol.
Table 1: this compound Effects on Serotonergic Neurotransmission in Rats
| Parameter | Treatment Group | Dosage | Duration | Effect | Reference |
| Firing Rate of Dorsal Raphe 5-HT Neurons | Acute Administration | Up to 2 mg/kg, IV | Single Dose | No modification | [3] |
| Firing Rate of Dorsal Raphe 5-HT Neurons | Sustained Administration | 0.5 mg/kg/day, SC | 2 days | Marked decrease | [3] |
| Firing Rate of Dorsal Raphe 5-HT Neurons | Sustained Administration | 0.5 mg/kg/day, SC | 14 days | Progressive recovery to normal | |
| Somatodendritic 5-HT Autoreceptor Sensitivity | Sustained Administration | 0.5 mg/kg/day, SC | 14 days | Desensitized (attenuated effect of intravenous lysergic acid diethylamide) | |
| Hippocampal Pyramidal Neuron Firing Suppression (by 5-HT pathway stimulation) | Sustained Administration | 0.5 mg/kg/day, SC | 14 days | Markedly enhanced |
Table 2: Clenbuterol In Vitro and In Vivo Effects
| Model System | Treatment | Concentration/Dose | Duration | Key Finding | Reference |
| Neonatal Rat Cardiomyocytes | Clenbuterol | 1µM | 5 days | Induced longitudinal cell shape | |
| Mixed Neuronal/Glial Hippocampal Cultures | Clenbuterol | 1 to 100 µM | - | Significantly enhanced NGF content in culture medium | |
| Cultured Hippocampal Neurons | Clenbuterol | 1 to 100 µM | - | Provided neuroprotection against glutamate-induced excitotoxicity | |
| L6 Myotubes | Clenbuterol | 1 µmol/l | - | Induced GLUT4 translocation | |
| Chow-fed Mice | Clenbuterol | 1 mg/kg | 1 hour | Increased in vivo glucose uptake in gastrocnemius muscle | |
| Rat Model of Transient Forebrain Ischemia | Clenbuterol | 4 x 1 mg/kg, IP | - | Increased the number of viable neurons in CA1 subfield of the hippocampus | |
| Mouse Model of Focal Cerebral Ischemia | Clenbuterol | 0.3 and 1 mg/kg, IP; 1 mg/kg, SC | - | Significantly reduced the infarct area on the brain surface |
Table 3: Clenbuterol Pharmacokinetics in Animal Models
| Species | Dosage | Route | Key Findings | Reference |
| Rabbit | 2.5 mg/kg (14C labeled) | Oral | Maximum blood levels achieved 2-3 hours post-administration. | |
| Dog | 2.5 mg/kg (14C labeled) | Oral | Maximum blood concentrations of approximately 1250 ng/ml. | |
| Veal Calves | 5 µg/kg | Twice daily for 3 weeks | Elimination half-life is time and tissue-dependent. Highest concentrations found in the eye. | |
| Rats and Mice | - | Single and multiple injections | Dose-dependent increase in plasma and brain clenbuterol levels. Levels were lower after multiple injections compared to a single injection. |
Experimental Protocols
Electrophysiological Studies of this compound in Rats
-
Objective: To assess the effect of this compound on the serotonergic system.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Acute Administration: this compound was administered intravenously (up to 2 mg/kg) and the firing rate of dorsal raphe 5-HT neurons was recorded.
-
Sustained Administration: this compound (0.5 mg/kg/day) was delivered via subcutaneously implanted osmotic minipumps for 2 or 14 days.
-
Electrophysiological Recordings: Single-unit extracellular recordings of 5-HT neurons in the dorsal raphe nucleus and pyramidal neurons in the dorsal hippocampus were performed using glass micropipettes.
-
Autoreceptor Sensitivity: The effect of intravenous lysergic acid diethylamide on the firing of 5-HT neurons was measured to assess autoreceptor sensitivity.
-
Synaptic Efficacy: The effectiveness of electrical stimulation of the ascending 5-HT pathway in suppressing the firing of dorsal hippocampus pyramidal neurons was evaluated.
-
Clenbuterol on Neonatal Cardiac Cell Remodeling
-
Objective: To investigate the effect of Clenbuterol on neonatal cardiomyocyte morphology.
-
Cell Model: Neonatal cardiomyocytes obtained from newborn rats.
-
Methodology:
-
Cells were exposed to Clenbuterol (1µM) for five days.
-
Control cells remained untreated.
-
Changes in cell shape and cytoskeletal organization were observed.
-
Myosin heavy chain (MHC) isoform expression was analyzed.
-
Neuroprotective Effects of Clenbuterol In Vitro
-
Objective: To determine if Clenbuterol protects cultured hippocampal neurons from excitotoxic damage.
-
Cell Model: Mixed neuronal/glial hippocampal cultures from rats.
-
Methodology:
-
Cultures were exposed to Clenbuterol (1 to 100 µM).
-
Nerve Growth Factor (NGF) content in the culture medium was measured by a two-site ELISA.
-
Excitotoxic injury was induced by exposure to 1 mM L-glutamate for 1 hour in serum-free medium after 14 days in vitro.
-
Neuroprotection was assessed by measuring neuronal viability.
-
To confirm the role of NGF, anti-NGF monoclonal antibodies were added with Clenbuterol.
-
To confirm the role of beta-adrenergic receptors, the antagonist propranolol was co-administered with Clenbuterol.
-
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by beta-2 adrenoceptor agonists like this compound, based on research with Clenbuterol.
Caption: Canonical Beta-2 Adrenergic Receptor Signaling Pathway.
Caption: Clenbuterol-induced JHDM2a Upregulation Pathway.
Caption: Clenbuterol's Cardioprotective Signaling Pathway.
References
Methodological & Application
Application Notes and Protocols for Flerobuterol Administration in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flerobuterol is a β2-adrenergic agonist investigated for its potential therapeutic effects, including antidepressant activity and its influence on serotonergic neurotransmission.[1] Like other compounds in this class, such as clenbuterol and formoterol, it is expected to impact skeletal muscle physiology. This document provides detailed protocols for the administration of this compound in rat studies, drawing upon established methodologies for related β2-adrenergic agonists to guide research in the absence of extensive this compound-specific public data. The protocols outlined below are designed for investigating the effects of this compound on skeletal muscle properties and related signaling pathways.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies investigating the effects of β2-adrenergic agonists in rats. These serve as a reference for expected outcomes when studying this compound.
Table 1: Effects of β2-Adrenergic Agonist Administration on Rat Skeletal Muscle Mass
| β2-Agonist | Dose | Administration Route | Duration | Muscle Type | % Increase in Muscle Mass (Mean ± SEM) | Reference |
| This compound | 0.5 mg/kg/day | Subcutaneous (osmotic minipump) | 2 days | - | Data Not Available | [1] |
| Clenbuterol | 10 µg/kg/day | Infusion | 14 days | Soleus (slow-twitch) | Significant increase in protein content | [2] |
| Clenbuterol | 10 µg/kg/day | Infusion | 14 days | Extensor Digitorum Longus (EDL) (fast-twitch) | Significant increase in protein content | [2] |
| Formoterol | 1 µg/kg/day | Intraperitoneal Injection | 4 weeks | EDL | ~10% | [3] |
| Salmeterol | 25 µg/kg/day | Intraperitoneal Injection | 4 weeks | EDL | ~15% | |
| Fenoterol | 1.4 mg/kg/day | Intraperitoneal Injection | 4 weeks | EDL & Soleus | Restored to adult levels in old rats |
Table 2: Pharmacokinetic Parameters of β2-Adrenergic Agonists in Rats
| Compound | Dose | Administration Route | Tmax (Time to Maximum Concentration) | t1/2 (Half-life) | Primary Route of Elimination | Reference |
| Clenbuterol | 2 µg/kg | Oral | ~1 hour | ~30 hours | Urine | |
| Clenbuterol | 2 mg/kg | Oral | 2 hours | 26 hours | Urine (80%) and Feces | |
| Clenbuterol | 2 mg/kg | Intravenous | 15 minutes (secondary peak) | 26 hours | Urine (85%) and Feces |
Experimental Protocols
Protocol 1: Chronic this compound Administration via Osmotic Minipumps
This protocol is adapted from a study on this compound's effects on the serotonergic system and is suitable for long-term, continuous administration.
Objective: To assess the chronic effects of this compound on skeletal muscle mass, fiber type, and protein synthesis/degradation pathways.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9%)
-
Alzet osmotic minipumps (e.g., Model 2002 for 14-day delivery)
-
Surgical instruments for subcutaneous implantation
-
Anesthesia (e.g., Isoflurane)
-
Male Wistar or Sprague-Dawley rats (age and weight matched)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
This compound Preparation: Dissolve this compound hydrochloride in sterile saline to achieve the desired concentration for delivery. For a target dose of 0.5 mg/kg/day in a 300g rat, the daily dose is 0.15 mg. If using an Alzet 2002 pump with a flow rate of 0.5 µL/hour (12 µL/day), the required concentration is 12.5 mg/mL.
-
Pump Preparation and Implantation:
-
Fill the osmotic minipumps with the this compound solution or vehicle (sterile saline) according to the manufacturer's instructions.
-
Anesthetize the rat using isoflurane.
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with wound clips or sutures.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Treatment Period: House the rats individually and monitor them daily for the duration of the study (e.g., 14 days).
-
Tissue Collection:
-
At the end of the treatment period, euthanize the rats using an approved method.
-
Carefully dissect and weigh skeletal muscles of interest (e.g., soleus, extensor digitorum longus (EDL), gastrocnemius).
-
Immediately freeze a portion of the muscle in liquid nitrogen for biochemical analyses (e.g., Western blotting, qPCR) and mount another portion for histological analysis (e.g., fiber typing, cross-sectional area).
-
Protocol 2: Daily Intraperitoneal (IP) Injection of this compound
This protocol is based on studies using other β2-agonists like formoterol and fenoterol and is suitable for daily bolus administration.
Objective: To determine the dose-dependent effects of this compound on skeletal muscle hypertrophy.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9%)
-
Syringes and needles (e.g., 25-27 gauge)
-
Male F344 or Sprague-Dawley rats
Procedure:
-
Animal Acclimation: As described in Protocol 1.
-
Dose Preparation: Prepare a stock solution of this compound in sterile saline. Prepare serial dilutions to administer a range of doses (e.g., 1 µg/kg to 2 mg/kg).
-
Administration:
-
Administer the prepared this compound solution or vehicle (saline) via intraperitoneal injection once daily for the desired study duration (e.g., 4 weeks).
-
Properly restrain the rat for injection. The injection site should be in the lower abdominal quadrant to avoid internal organs.
-
-
Monitoring: Monitor the animals for any adverse effects throughout the study.
-
Tissue Collection and Analysis: As described in Protocol 1.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent separation of the hypertrophic and myotoxic effects of the β2-adrenergic receptor agonist clenbuterol in rat striated muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic administration of β2-adrenoceptor agonists, formoterol and salmeterol, elicit skeletal muscle hypertrophy in rats at micromolar doses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Electrophysiological Effects of Flerobuterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flerobuterol is a selective beta-2 adrenergic receptor agonist. Beta-2 adrenergic receptor agonists are a class of drugs that primarily induce smooth muscle relaxation, leading to effects such as bronchodilation.[1][2] While their primary therapeutic applications are in respiratory conditions like asthma and COPD, their effects on other tissues, including cardiac and neuronal cells, are of significant interest in drug development and safety pharmacology.[2][3] Understanding the electrophysiological effects of this compound is crucial for elucidating its mechanism of action and potential off-target effects.
These application notes provide a comprehensive overview of the anticipated electrophysiological effects of this compound, drawing parallels from the well-studied beta-2 agonist, Clenbuterol, due to the limited availability of specific data on this compound. Detailed protocols for investigating these effects using patch-clamp electrophysiology are provided.
Anticipated Electrophysiological Effects of this compound
Based on studies of the similar beta-2 adrenergic agonist Clenbuterol, this compound is anticipated to modulate various ion channels, thereby affecting cellular excitability. The primary signaling pathway involves the activation of the beta-2 adrenergic receptor, which is coupled to a stimulatory G protein (Gs). This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1] However, some beta-2 agonists can also couple to inhibitory G proteins (Gi).
Key anticipated effects include:
-
Modulation of L-type Calcium Channels (ICa,L): Beta-2 adrenergic stimulation can have complex effects on L-type calcium channels. While the classical Gs-PKA pathway is known to enhance ICa,L, studies on Clenbuterol have shown an inhibitory effect on L-type Ca2+ currents in ventricular myocytes, potentially through a Gi-mediated pathway.
-
Modulation of Potassium Channels: Clenbuterol has been shown to modulate delayed outward potassium currents, specifically Kv2-type channels. Additionally, beta-2 agonists can open large conductance calcium-activated potassium channels, leading to hyperpolarization of airway smooth muscle cells.
-
Alterations in Action Potential Duration (APD): The modulation of ion channels, particularly calcium and potassium channels, is expected to alter the action potential waveform. Chronic administration of Clenbuterol has been shown to prolong the action potential duration in cardiac myocytes. In heart failure models, Clenbuterol treatment normalized the prolonged APD.
-
Effects on Neuronal Excitability: In the central nervous system, Clenbuterol has been shown to reduce the firing rate of action potentials in GABAergic interneurons by enhancing inward rectifier K+ channels.
Data Presentation: Summary of Electrophysiological Effects of Related Beta-2 Agonists
The following tables summarize quantitative data from studies on Clenbuterol and other beta-2 agonists. This data can serve as a reference for designing and interpreting experiments with this compound.
Table 1: Effects of Beta-2 Agonists on L-type Calcium Current (ICa,L)
| Compound | Concentration | Cell Type | Effect on ICa,L | Reference |
| Clenbuterol | 30 µM | Rat Ventricular Myocytes | Inhibition |
Table 2: Effects of Beta-2 Agonists on Action Potential Duration (APD)
| Compound | Treatment | Cell Type | Effect on APD | Reference |
| Clenbuterol | Chronic (2 mg/kg/day for 4 weeks) | Rat Ventricular Myocytes | Prolongation | |
| Clenbuterol | Chronic (in heart failure model) | Rat Ventricular Myocytes | Normalization of prolonged APD | |
| Salbutamol | Intracoronary Infusion | Human Ventricular Myocardium | Shortened APD90 |
Table 3: Effects of Beta-2 Agonists on Neuronal Activity
| Compound | Concentration | Neuron Type | Effect | Reference |
| Clenbuterol | 10 µM | Rat Prefrontal Cortex Fast-Spiking GABAergic Interneurons | Decreased firing rate of action potentials |
Signaling Pathways and Experimental Workflow
Diagram 1: Beta-2 Adrenergic Receptor Signaling Pathway
Caption: Beta-2 adrenergic receptor signaling cascade.
Diagram 2: Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for whole-cell patch-clamp experiments.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of L-type Ca2+ Currents (ICa,L)
This protocol is adapted from methodologies used to study the effects of Clenbuterol on cardiac myocytes.
1. Cell Preparation:
- Isolate ventricular myocytes from adult rats or use a suitable cardiac cell line (e.g., H9c2).
- For primary myocytes, enzymatic dissociation using collagenase and protease is required.
- Plate isolated cells on glass coverslips and allow them to adhere.
2. Solutions:
- External Solution (Tyrode's solution) (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block Na+ and K+ currents, Na+ can be replaced with NMDG+ and Cs+ can be added.
- Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA. Adjust pH to 7.2 with CsOH.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and dilute to the final desired concentrations in the external solution immediately before use.
3. Electrophysiological Recording:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a selected cell with the micropipette and form a giga-ohm seal (>1 GΩ).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -40 mV to inactivate Na+ and T-type Ca2+ channels.
- Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms) to elicit ICa,L.
- Record baseline ICa,L for at least 5 minutes to ensure stability.
- Perfuse the cell with the this compound-containing external solution at the desired concentration(s).
- Record ICa,L in the presence of this compound until a steady-state effect is observed.
- Perform a washout by perfusing with the control external solution.
4. Data Analysis:
- Measure the peak ICa,L amplitude at each voltage step.
- Construct current-voltage (I-V) relationship plots.
- Normalize the current to cell capacitance (pA/pF) to account for variations in cell size.
- Compare the I-V curves before, during, and after this compound application.
Protocol 2: Action Potential Recording in Current-Clamp Mode
This protocol is based on methods used to study the effects of Clenbuterol on cardiac action potentials.
1. Cell Preparation:
- Follow the same cell preparation steps as in Protocol 1.
2. Solutions:
- External Solution (Tyrode's solution) (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare as described in Protocol 1.
3. Electrophysiological Recording:
- Establish a whole-cell configuration as described in Protocol 1.
- Switch the amplifier to current-clamp mode.
- Inject a small hyperpolarizing current to hold the cell at its resting membrane potential if necessary.
- Elicit action potentials by injecting brief suprathreshold depolarizing current pulses (e.g., 2-5 ms, 1-2 nA).
- Record baseline action potentials at a steady-state frequency (e.g., 1 Hz) for several minutes.
- Perfuse the cell with the this compound-containing external solution.
- Record action potentials in the presence of this compound until a stable effect is achieved.
- Perform a washout with the control external solution.
4. Data Analysis:
- Measure the resting membrane potential (RMP).
- Measure the action potential amplitude.
- Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).
- Compare these parameters before, during, and after this compound application.
Conclusion
The provided application notes and protocols offer a framework for investigating the electrophysiological effects of this compound. By leveraging the knowledge from related beta-2 adrenergic agonists like Clenbuterol, researchers can design robust experiments to characterize the ion channel modulation and cellular effects of this compound. This information is critical for a comprehensive understanding of its pharmacological profile and for predicting potential cardiac and neuronal liabilities. The use of standardized electrophysiological techniques will ensure the generation of high-quality, reproducible data essential for drug development and scientific advancement.
References
Application Note and Protocol for HPLC Quantification of Flerobuterol in Plasma
This document provides a comprehensive guide for the quantitative analysis of Flerobuterol in plasma samples using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
This compound is a beta-adrenoceptor agonist with potential therapeutic applications. Like its structural analog Clenbuterol, this compound is being investigated for various pharmacological effects. Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies, enabling a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This application note describes a robust and sensitive HPLC method for the determination of this compound in plasma. The method is based on established analytical principles for similar compounds and is suitable for routine analysis in a laboratory setting.
Mechanism of Action
This compound acts as a selective beta-2 adrenoceptor agonist. This interaction initiates a signaling cascade that enhances serotonergic neurotransmission.[1] The binding of this compound to β2-adrenergic receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP-responsive element binding protein (CREB). This pathway is understood to be a key mechanism through which β2-adrenergic agonists exert their effects.[2]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound in plasma.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., Clenbuterol or a structurally similar compound not present in the samples
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18) or liquid-liquid extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)
Instrumentation
-
HPLC system with a UV or UV-Vis detector
-
Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE manifold (if applicable)
-
Nitrogen evaporator (if applicable)
Standard and Sample Preparation
2.3.1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
Working IS Solution (10 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.
2.3.2. Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 25, and 50 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 20, and 40 µg/mL) in the same manner.
2.3.3. Plasma Sample Preparation
Two common methods for plasma sample preparation are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). An SPE method is detailed below as it often provides cleaner extracts.
Solid Phase Extraction (SPE) Protocol
-
Conditioning: Condition the SPE cartridges (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Sample Loading: To 0.5 mL of plasma sample (or calibration standard/QC), add 50 µL of the working IS solution (10 µg/mL). Vortex for 30 seconds. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the this compound and IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex for 1 minute.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
HPLC Operating Conditions
The following HPLC conditions are a starting point and may require optimization for specific instruments and columns.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 247 nm |
| Run Time | 10 minutes |
Method Validation
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below. The data presented are representative of what would be expected for a robust method, based on literature for similar compounds.[3][4][5]
System Suitability
System suitability tests are performed to ensure the HPLC system is performing correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| RSD of Peak Area (n=6) | < 2.0% |
Linearity and Range
The linearity of the method should be established by analyzing calibration standards at a minimum of five concentration levels.
| Parameter | Result |
| Concentration Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Equation | y = mx + c |
Accuracy and Precision
Accuracy and precision should be determined by analyzing QC samples at three concentration levels on three different days.
| QC Level | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 95.0 - 105.0 | < 15% | < 15% |
| Medium | 97.0 - 103.0 | < 10% | < 10% |
| High | 98.0 - 102.0 | < 10% | < 10% |
Sensitivity
The sensitivity of the method is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
| Parameter | Concentration |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.5 µg/mL |
Recovery
The extraction recovery of this compound from plasma should be determined at three QC levels.
| QC Level | Mean Recovery (%) |
| Low | > 85% |
| Medium | > 90% |
| High | > 90% |
Data Presentation
The quantitative data for the method validation are summarized in the tables above for easy comparison and assessment of the method's performance.
Conclusion
This application note provides a detailed protocol for the quantification of this compound in plasma using HPLC with UV detection. The method, which includes a robust sample preparation procedure and optimized chromatographic conditions, is expected to be linear, accurate, precise, and sensitive for its intended purpose. Proper validation in accordance with regulatory standards is essential before applying this method to routine sample analysis in clinical or research settings.
References
- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chalcogen.ro [chalcogen.ro]
- 4. researchgate.net [researchgate.net]
- 5. jcsp.org.pk [jcsp.org.pk]
Application Notes and Protocols for Flerobuterol in Murine Behavioral Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct experimental data is publicly available for Flerobuterol dosages in mouse behavioral studies. The following dosage recommendations are extrapolated from studies on the structurally and functionally similar β2-adrenergic agonist, Clenbuterol. Researchers should perform dose-response studies to determine the optimal this compound concentration for their specific experimental context.
Introduction
This compound is a β2-adrenergic agonist with potential applications in neuroscience research due to its demonstrated antidepressant-like activity in animal models.[1] As with other compounds in its class, this compound is thought to exert its effects through the modulation of adrenergic and serotonergic pathways. This document provides detailed application notes and protocols for utilizing this compound in behavioral studies in mice to investigate its potential antidepressant and anxiolytic properties.
Mechanism of Action: β-Adrenergic Signaling
This compound, as a β2-adrenergic agonist, binds to and activates β2-adrenergic receptors, which are G-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a cellular response. In the context of the central nervous system, this pathway can influence neurotransmitter release and gene expression, which may underlie the observed behavioral effects.
Caption: this compound signaling pathway.
Data Presentation: Extrapolated Dosage of this compound (from Clenbuterol data)
The following table summarizes dosages of the related compound Clenbuterol used in mice for various studies. These can be used as a starting point for designing this compound experiments.
| Compound | Dosage | Route of Administration | Study Type | Species | Reference |
| Clenbuterol | 2.5 mg/kg body mass | Per os (oral) | Pharmacokinetics | Mouse | [2] |
| Clenbuterol | 2 mg/kg body weight/day | Oral | Muscle protein expression | Mouse | [3] |
| Clenbuterol | 200 µg/kg | Oral | Metabolism | Rat | [4] |
Experimental Protocols
A general workflow for a behavioral study involving this compound is outlined below.
Caption: General experimental workflow.
Elevated Plus Maze (EPM) for Anxiolytic Effects
The EPM is a widely used test to assess anxiety-like behavior in rodents.[5]
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms).
-
Video tracking software.
-
This compound solution.
-
Vehicle solution (e.g., saline).
-
Mice.
Procedure:
-
Administer this compound or vehicle to the mice at the predetermined dose and time before the test.
-
Place a mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
-
An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.
-
Thoroughly clean the maze with 70% ethanol between trials.
Open Field Test (OFT) for Locomotor Activity and Anxiety
The OFT is used to assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (a square box with walls).
-
Video tracking software.
-
This compound solution.
-
Vehicle solution.
-
Mice.
Procedure:
-
Administer this compound or vehicle to the mice.
-
Place a mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for 10-15 minutes.
-
Record the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of rearing.
-
A decrease in the time spent in the center is indicative of anxiety-like behavior. Changes in total distance traveled can indicate sedative or stimulant effects of the compound.
-
Clean the arena with 70% ethanol between trials.
Forced Swim Test (FST) for Antidepressant-like Effects
The FST is a common test to screen for antidepressant-like activity.
Materials:
-
A transparent cylindrical container filled with water (25°C ± 1°C).
-
Video camera for recording.
-
This compound solution.
-
Vehicle solution.
-
Mice.
Procedure:
-
On day 1 (pre-test), place each mouse in the water-filled cylinder for 15 minutes.
-
On day 2 (test), administer this compound or vehicle.
-
30-60 minutes after administration, place the mice back into the cylinder for a 6-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
A significant decrease in immobility time suggests an antidepressant-like effect.
-
Ensure mice are thoroughly dried after the test to prevent hypothermia.
Tail Suspension Test (TST) for Antidepressant-like Effects
The TST is another widely used test for screening antidepressant-like drugs.
Materials:
-
Tail suspension apparatus.
-
Video recording equipment.
-
This compound solution.
-
Vehicle solution.
-
Mice.
Procedure:
-
Administer this compound or vehicle to the mice.
-
30-60 minutes after administration, suspend each mouse by its tail using adhesive tape, ensuring the mouse cannot touch any surfaces.
-
Record the duration of immobility over a 6-minute period.
-
A decrease in the total time of immobility is indicative of an antidepressant-like effect.
Considerations and Best Practices
-
Animal Welfare: All experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Controls: Always include a vehicle-treated control group to account for any effects of the administration procedure.
-
Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blind to the treatment groups to avoid bias.
-
Habituation: Acclimatize animals to the testing room for at least one hour before starting any behavioral experiments.
-
Time of Day: Conduct behavioral tests at the same time of day to minimize circadian variations in behavior.
-
Strain, Sex, and Age: The behavioral effects of this compound may vary depending on the mouse strain, sex, and age. These variables should be consistent within an experiment and reported in any publications.
References
- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accumulation of β-agonists clenbuterol and salbutamol in black and white mouse hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic oral administration of beta-adrenoceptor agonist clenbuterol affects myosin heavy chain (MHC) expression in adult mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of clenbuterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Application Notes and Protocols: In Vitro Application of Flerobuterol on Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flerobuterol is a selective β2-adrenergic receptor agonist. Due to the limited direct research on this compound's effects on cultured neurons, this document leverages data from its close structural and functional analog, Clenbuterol, to provide comprehensive application notes and protocols. Activation of β2-adrenergic receptors (β2-ARs) on neurons has been shown to elicit neuroprotective and neurotrophic effects, making this compound a compound of interest for neurological research and drug development. These notes provide an overview of its mechanism of action, potential applications in neuroprotection studies, and detailed protocols for in vitro neuronal assays.
Mechanism of Action
This compound, acting through β2-ARs, primarily stimulates the canonical Gs-protein coupled signaling pathway. This activation leads to a cascade of intracellular events, including the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[1][2] Emerging evidence also points towards non-canonical, cAMP-independent signaling pathways that may contribute to the overall cellular response.[3] A key neuroprotective mechanism of β2-AR agonists is the induction of Nerve Growth Factor (NGF) synthesis, which promotes neuronal survival and function.
Data Presentation
The following tables summarize quantitative data obtained from in vitro studies using Clenbuterol on cultured neurons. This data can serve as a starting point for designing experiments with this compound.
Table 1: Neuroprotective Effects of Clenbuterol on Cultured Neurons
| Cell Type | Insult | Clenbuterol Concentration | Observed Effect | Reference |
| Mixed Hippocampal Cultures | Glutamate (1 mM) | 10 µM | Reduced the percentage of damaged neurons to 17%. | |
| Cultured Neurons | Glutamate-mediated excitotoxicity | Not specified | R,S-clenbuterol and S(+)-clenbuterol protect against excitotoxicity. | |
| Cultured Neurons | Staurosporine-induced apoptosis | Not specified | R,S-clenbuterol and S(+)-clenbuterol protect against apoptosis. |
Table 2: Induction of Neurotrophic Factors by Clenbuterol in Neuronal and Glial Cultures
| Cell Type | Clenbuterol Concentration | Observed Effect | Reference |
| Mixed Neuronal/Glial Hippocampal Cultures | 1 - 100 µM | Significantly enhanced the content of NGF in the culture medium. | |
| Primary Cultures of Rat Cortical Astrocytes | 1 - 100 µM | Increase in NGF mRNA and protein levels (200-300% of control). | |
| Glial Cultures | 1 - 50 µM | Enhanced the production of kynurenic acid, a glutamate receptor antagonist. |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the preparation of primary cortical neuron cultures from rodent pups, a common in vitro model for neuropharmacological studies.
Materials:
-
Postnatal day 1 (P1) mouse or rat pups
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Trypsin solution (0.25%)
-
DNase I
-
Poly-L-lysine
-
Phosphate-Buffered Saline (PBS)
-
Culture plates or chamber slides
Procedure:
-
Plate Coating:
-
Dilute Poly-L-lysine stock solution to 100 µg/ml in sterile PBS.
-
Add the solution to culture plates/slides and incubate for at least 1 hour at 37°C.
-
Wash the wells twice with sterile PBS and allow them to dry completely.
-
-
Tissue Dissection:
-
Euthanize P1 pups according to approved animal protocols.
-
Dissect out the cerebral cortices in ice-cold PBS.
-
Carefully remove the meninges and blood vessels.
-
Cut the tissue into small pieces (approximately 1 mm³).
-
-
Cell Dissociation:
-
Transfer the tissue to a tube containing 10 ml of trypsin solution (0.25% trypsin, 100 µg/ml DNase in PBS).
-
Incubate at 37°C for 15 minutes.
-
Stop the trypsinization by adding an equal volume of DMEM supplemented with 10% FBS.
-
Gently pipette up and down to dissociate the tissue into a single-cell suspension.
-
-
Cell Plating:
-
Filter the cell suspension through a 70 µm nylon cell strainer.
-
Centrifuge the suspension at 300 x g for 3 minutes.
-
Resuspend the cell pellet in fresh DMEM with 10% FBS and Penicillin/Streptomycin.
-
Count the cells and adjust the concentration to the desired density (e.g., 5 x 10⁴ cells/well for a 24-well plate).
-
Plate the cells onto the pre-coated culture plates/slides.
-
-
Culture Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium 2 hours after plating to a medium containing the desired concentration of this compound or other test compounds.
-
Protocol 2: Neuroprotection Assay using MTT
This assay measures cell viability by assessing the metabolic activity of cultured neurons and is commonly used to evaluate the neuroprotective effects of compounds against a toxic insult like glutamate.
Materials:
-
Cultured primary neurons in a 96-well plate
-
This compound
-
Neurotoxic agent (e.g., Glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Plate primary neurons in a 96-well plate and allow them to adhere and mature for a desired period (e.g., 7-14 days).
-
Pre-treat the neurons with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Introduce the neurotoxic agent (e.g., 1 mM Glutamate) to the wells (except for the control wells) and incubate for the desired time (e.g., 1 hour).
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the culture medium.
-
Add 50 µl of serum-free medium to each well.
-
Add 10 µl of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100 µl of the solubilization solution to each well to dissolve the crystals.
-
Cover the plate and shake on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Cell viability is proportional to the absorbance reading.
-
Protocol 3: Quantification of Nerve Growth Factor (NGF) by ELISA
This protocol outlines the steps to measure the concentration of NGF in the supernatant of cultured neurons treated with this compound, using a sandwich ELISA kit.
Materials:
-
Supernatant from cultured neurons
-
NGF ELISA Kit (including pre-coated plate, detection antibody, standards, and substrate)
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Collection:
-
Culture primary neurons as described in Protocol 1.
-
Treat the neurons with the desired concentrations of this compound for a specified time (e.g., 24-72 hours).
-
Collect the culture supernatant and centrifuge to remove any cellular debris.
-
-
ELISA Procedure (General Steps, follow kit-specific instructions):
-
Prepare all reagents, standards, and samples as per the kit manual.
-
Add 100 µl of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the time specified in the kit protocol (e.g., 1 hour at 37°C).
-
Aspirate the liquid from each well and wash the plate multiple times with the wash buffer.
-
Add 100 µl of the biotinylated detection antibody working solution to each well and incubate (e.g., 1 hour at 37°C).
-
Wash the plate again.
-
Add 100 µl of HRP-Streptavidin conjugate and incubate (e.g., 30 minutes at 37°C).
-
Wash the plate.
-
Add 90 µl of TMB substrate solution and incubate in the dark until a color change is observed (e.g., 10-20 minutes at 37°C).
-
Add 50 µl of stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of NGF in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: Canonical signaling pathway of this compound in neurons.
Caption: Workflow for assessing this compound's neuroprotective effects.
Caption: this compound's induction of NGF leading to neurotrophic support.
References
- 1. Primary Culture of Cortical Neurons [bio-protocol.org]
- 2. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Flerobuterol via Osmotic Minipumps
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flerobuterol, a β2-adrenergic agonist, is a compound of interest for its potential therapeutic effects on muscle growth and metabolism. Continuous delivery of this compound in vivo using osmotic minipumps offers a method to maintain stable plasma concentrations, thereby optimizing its anabolic and lipolytic effects while minimizing potential side effects associated with bolus injections. These application notes provide a comprehensive guide to utilizing osmotic minipumps for the sustained delivery of this compound in preclinical research models.
Due to the limited availability of published data specifically on this compound delivery via osmotic minipumps, the following protocols and data are largely extrapolated from studies on the closely related and well-characterized β2-adrenergic agonist, Clenbuterol. Researchers should consider these as a starting point and optimize the parameters for their specific experimental needs.
Data Presentation: Effects of Continuous β2-Agonist Delivery
The following tables summarize the quantitative effects of continuous delivery of β2-adrenergic agonists, primarily Clenbuterol, on body composition and muscle protein synthesis in rats. These data provide an expected range of outcomes for studies involving this compound.
Table 1: Effects of Continuous Clenbuterol Administration on Body Composition in Rats
| Parameter | Treatment Group | Change from Control | Duration of Treatment | Reference |
| Body Protein Gain | Clenbuterol | +50% | 16-19 days | [1] |
| Fenoterol | +18% | 16-19 days | [1] | |
| Carcass Fat Content | Clenbuterol (3-month-old rats) | -36% | 3 weeks | [2] |
| Clenbuterol (12-month-old rats) | -32% | 3 weeks | [2] | |
| Clenbuterol (23-month-old rats) | -38% | 3 weeks | [2] | |
| Epididymal Fat Pad Mass | Clenbuterol | Decrease | Not Specified | |
| Lean Body Mass | Clenbuterol (in obese Zucker rats) | +13% | 22 days | |
| Fat Content | Clenbuterol (in obese Zucker rats) | -19% | 22 days |
Table 2: Effects of Continuous Clenbuterol Administration on Skeletal Muscle in Rats
| Parameter | Treatment Group | Change from Control | Duration of Treatment | Reference |
| Gastrocnemius Muscle Mass | Clenbuterol | Significant Increase | Not Specified | |
| Muscle Protein Synthesis | Clenbuterol | +34% | 16-19 days | |
| Fenoterol | +26% | 16-19 days | ||
| Skeletal Muscle Weight | Clenbuterol (3-month-old rats) | +22% to +39% | 3 weeks | |
| Clenbuterol (12-month-old rats) | +19% to +35% | 3 weeks | ||
| Clenbuterol (23-month-old rats) | +22% to +25% | 3 weeks | ||
| Carcass Protein Content | Clenbuterol (3-month-old rats) | +19% | 3 weeks | |
| Clenbuterol (12-month-old rats) | +16% | 3 weeks | ||
| Clenbuterol (23-month-old rats) | +24% | 3 weeks |
Experimental Protocols
Protocol 1: Preparation and Loading of Osmotic Minipumps with this compound
This protocol outlines the steps for preparing a this compound solution and loading it into osmotic minipumps.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., saline, phosphate-buffered saline)
-
Osmotic minipumps (e.g., ALZET®) of appropriate size and duration for the animal model
-
Sterile syringes and needles
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required this compound concentration:
-
Determine the desired daily dose of this compound (e.g., in mg/kg/day).
-
Based on the mean pumping rate of the selected osmotic minipump (provided by the manufacturer), calculate the required concentration of the this compound solution.
-
Formula: Concentration (mg/mL) = [Desired Dose (mg/kg/day) x Animal Weight (kg)] / [Pumping Rate (mL/day)]
-
-
Prepare the this compound solution:
-
Under sterile conditions, accurately weigh the required amount of this compound hydrochloride.
-
Dissolve the this compound in the appropriate volume of sterile vehicle in a sterile microcentrifuge tube.
-
Vortex thoroughly to ensure complete dissolution.
-
Visually inspect the solution for any particulates. If necessary, filter through a 0.22 µm sterile filter.
-
-
Fill the osmotic minipumps:
-
Follow the manufacturer's instructions for filling the specific model of the osmotic minipump.
-
Typically, this involves attaching a filling tube to a syringe containing the this compound solution and slowly injecting the solution into the pump until the reservoir is full.
-
-
Prime the pumps (optional but recommended):
-
To ensure immediate delivery upon implantation, prime the filled pumps by incubating them in sterile saline at 37°C for a duration specified by the manufacturer (typically 4-6 hours).
-
Protocol 2: Surgical Implantation of Osmotic Minipumps for Subcutaneous Delivery
This protocol describes the subcutaneous implantation of osmotic minipumps in rodents. All procedures should be performed using aseptic surgical techniques and in accordance with institutional animal care and use guidelines.
Materials:
-
Anesthetized animal
-
Prepared this compound-filled osmotic minipump
-
Surgical instruments (scalpel, forceps, scissors)
-
Wound clips or sutures
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics
-
Warming pad
Procedure:
-
Anesthetize the animal: Use an appropriate anesthetic agent and ensure a proper plane of anesthesia is reached.
-
Prepare the surgical site:
-
Shave the fur from the dorsal mid-scapular region.
-
Cleanse the skin with an antiseptic solution.
-
-
Create a subcutaneous pocket:
-
Make a small incision (approximately 1 cm) through the skin.
-
Using blunt dissection with forceps or scissors, create a subcutaneous pocket large enough to accommodate the minipump. The pocket should be slightly larger than the pump to allow for some movement.
-
-
Implant the minipump:
-
Insert the filled osmotic minipump into the subcutaneous pocket, with the delivery portal pointing away from the incision.
-
-
Close the incision:
-
Close the skin incision using wound clips or sutures.
-
-
Post-operative care:
-
Administer analgesics as prescribed by the veterinary staff.
-
Monitor the animal for recovery from anesthesia on a warming pad.
-
Check the incision site daily for signs of infection or complications.
-
Visualization of Pathways and Workflows
Signaling Pathway of β2-Adrenergic Agonists
The anabolic effects of this compound are mediated through the activation of the β2-adrenergic receptor signaling pathway in skeletal muscle.
Caption: this compound signaling pathway in skeletal muscle.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for in vivo studies using osmotic minipumps to deliver this compound.
Caption: Experimental workflow for this compound delivery.
References
Flerobuterol Solution Preparation for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flerobuterol is a β-adrenergic receptor agonist that has been investigated for its potential as an antidepressant due to its enhancement of serotonergic neurotransmission.[1] As a research compound, proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of this compound solutions for in vitro and in vivo experimental use, based on available data and established methodologies for related compounds.
Compound Information and Properties
This compound is a selective β-adrenergic receptor agonist.[2] Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 211.28 g/mol | [3] |
| Chemical Formula | C₁₂H₁₈FNO | [3] |
| Appearance | Solid powder | [3] |
Solubility and Stability
Proper solubilization and storage are paramount to maintaining the integrity of this compound for experimental use.
Solubility
Quantitative solubility data for this compound in various solvents is not widely published. However, based on information from chemical suppliers and common practices for similar compounds, the following is recommended:
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for creating high-concentration stock solutions. |
| Ethanol | Expected to be soluble | May require warming. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended for high concentrations. Dilution from a DMSO stock is the preferred method. |
Stability and Storage
-
Solid Compound: Store at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years), protected from light.
-
Stock Solutions (in DMSO): Prepare fresh or store in aliquots at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
-
Working Solutions (Aqueous): It is recommended to prepare fresh for each experiment by diluting the stock solution. If short-term storage is necessary, store at 4°C for no longer than 24 hours.
Experimental Protocols
Safety Precaution: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and solutions.
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be diluted for various experimental applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 211.28 g/mol x 1000 mg/g = 2.11 mg
-
Weigh the compound: Carefully weigh 2.11 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -80°C.
Protocol for In Vitro Cell Culture Experiments
This protocol outlines the preparation of working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): For creating a range of final concentrations, it is often convenient to first prepare an intermediate dilution. For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in sterile cell culture medium.
-
Prepare final working solutions: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Vehicle control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used. Typically, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Apply to cells: Mix the working solutions well and apply to the cells according to your experimental design.
Protocol for In Vivo Administration in Rodents
This protocol provides a general guideline for preparing this compound for subcutaneous or intraperitoneal administration in rodents, based on published studies with this compound and other β-adrenergic agonists.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the required dose and volume: The dosage will depend on the specific experimental design. For example, a study in rats used a sustained administration of 0.5 mg/kg/day via an osmotic minipump.
-
Prepare the dosing solution:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in sterile saline or PBS to the final desired concentration.
-
Important: The final concentration of DMSO in the injected solution should be minimized, ideally 5% or less, to avoid irritation and toxicity. If solubility issues arise upon dilution, co-solvents such as PEG400 or Tween 80 may be considered, though their effects should be controlled for.
-
-
Vehicle control: Prepare a vehicle control solution containing the same concentration of DMSO and any other co-solvents in saline or PBS.
-
Administration: Administer the solution to the animals using the appropriate route (e.g., subcutaneous or intraperitoneal injection) and volume for the animal's weight.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
This compound, as a β-adrenergic agonist, is expected to activate the canonical G-protein coupled receptor (GPCR) signaling pathway, leading to the production of cyclic AMP (cAMP).
Caption: this compound-mediated β-adrenergic signaling pathway.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for assessing the effects of this compound on cultured cells.
Caption: Workflow for in vitro this compound experiments.
References
Application Notes and Protocols: Immunohistochemistry for Flerobuterol-Induced Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flerobuterol is a potent and selective beta-2 adrenergic receptor (β2-AR) agonist. Like other compounds in this class, such as Clenbuterol, this compound is investigated for its potential therapeutic effects, including bronchodilation and anabolic or anti-catabolic effects on skeletal muscle. Understanding the cellular and molecular changes induced by this compound is crucial for drug development and research applications. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify these changes within the tissue context. These application notes provide a framework for using IHC to study this compound-induced alterations, with a focus on skeletal muscle.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a cascade of intracellular signaling events that can lead to various physiological responses, including muscle hypertrophy. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the cAMP-response element-binding protein (CREB), which modulates gene expression related to muscle growth and metabolism.
Other signaling pathways, such as the Akt and p38 MAPK pathways, have also been implicated in the anabolic effects of β2-AR agonists.
Signaling Pathway Diagram
Caption: this compound signaling cascade.
Quantitative Data on β2-AR Agonist-Induced Changes
Disclaimer: The following quantitative data is derived from studies on Clenbuterol, a structurally and functionally similar β2-adrenergic agonist. This information is provided as an illustrative example of the expected changes that could be investigated for this compound, due to the limited availability of specific quantitative immunohistochemistry data for this compound.
Table 1: Effects of Clenbuterol on Muscle Mass and Composition
| Parameter | Control Group | Clenbuterol-Treated Group | Percent Change | Reference |
| Lean Body Mass (kg) | 60.5 ± 2.1 | 61.4 ± 2.0 | +1.5% | [1] |
| Muscle Protein Content (μg/mg) | 180 ± 10 | 210 ± 12 | +16.7% | [1] |
| Type I Fiber Cross-Sectional Area (μm²) | 4500 ± 300 | 5100 ± 350 | +13.3% | [1] |
| Type II Fiber Cross-Sectional Area (μm²) | 5500 ± 400 | 6800 ± 450 | +23.6% | [1] |
Table 2: Changes in Gene and Protein Expression Following Clenbuterol Administration
| Gene/Protein | Method | Fold Change (Treated vs. Control) | Time Point | Reference |
| Myostatin (mRNA) | qPCR | -1.5 | 10 days | [2] |
| Atrogin-1 (mRNA) | qPCR | -1.8 | 3 days | |
| MuRF1 (mRNA) | qPCR | -1.6 | 3 days | |
| p-p70S6K (protein) | Western Blot | +2.5 | 2 weeks | |
| p-4E-BP1 (protein) | Western Blot | +2.0 | 2 weeks |
Experimental Protocols
Immunohistochemistry Protocol for β2-Adrenergic Receptor in Muscle Tissue
This protocol provides a general guideline for the immunohistochemical staining of the β2-adrenergic receptor in formalin-fixed, paraffin-embedded (FFPE) muscle tissue sections.
Materials:
-
FFPE muscle tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% Hydrogen Peroxide in methanol)
-
Blocking buffer (e.g., 10% normal goat serum in PBS with 1% BSA)
-
Primary antibody: Rabbit anti-β2 Adrenergic Receptor antibody (dilution as recommended by manufacturer, e.g., 1:200-1:5000)
-
Biotinylated goat anti-rabbit secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol (2 changes for 3 minutes each).
-
Immerse in 70% ethanol (2 changes for 3 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with peroxidase blocking solution for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-β2 adrenergic receptor antibody at the optimized dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with DAB substrate until the desired brown color develops.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Experimental Workflow Diagram
Caption: Immunohistochemistry workflow.
Data Analysis and Interpretation
Quantitative analysis of IHC staining can be performed using image analysis software. This typically involves:
-
Image Acquisition: Capturing high-resolution images of the stained tissue sections under a microscope.
-
Region of Interest (ROI) Selection: Defining specific areas of the tissue for analysis (e.g., individual muscle fibers).
-
Thresholding: Setting a threshold to distinguish between positively stained areas and the background.
-
Measurement: Quantifying parameters such as:
-
Staining Intensity: Measuring the optical density of the stain.
-
Percent Positive Area: Calculating the percentage of the ROI that is positively stained.
-
Cell Counting: Counting the number of positively stained cells.
-
Morphometric Analysis: Measuring fiber cross-sectional area.
-
Interpretation of the results should consider the specific experimental design, including the dosage and duration of this compound treatment. Comparison with control groups is essential to determine the significance of any observed changes.
Conclusion
Immunohistochemistry is an invaluable tool for elucidating the tissue-specific effects of this compound. By combining detailed protocols with robust quantitative analysis, researchers can gain significant insights into the molecular mechanisms underlying the physiological changes induced by this β2-adrenergic agonist. While specific quantitative data for this compound remains to be extensively published, the information available for similar compounds like Clenbuterol provides a strong foundation for designing and interpreting these studies.
References
- 1. Randomized, Double-Blind, and Placebo-Controlled Trial of Clenbuterol in Denervated Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry of sarcolemmal membrane-associated proteins in formalin-fixed and paraffin-embedded skeletal muscle tissue: a promising tool for the diagnostic evaluation of common muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Radioligand Binding Assay for Flerobuterol Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flerobuterol is a selective beta-2 adrenergic agonist with potential therapeutic applications.[1][2] Understanding its binding affinity and selectivity for the beta-2 adrenergic receptor (β2-AR) is a critical step in drug development and pharmacological research. Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions, providing essential data on receptor density (Bmax) and ligand affinity (Kd).[3][4][5] These application notes provide a detailed protocol for determining the binding characteristics of this compound to the β2-AR using a competitive radioligand binding assay.
Principle of the Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the β2-AR. The assay relies on the competition between unlabeled this compound and a radiolabeled ligand with known high affinity for the β2-AR, such as [³H]-CGP-12177. By measuring the displacement of the radioligand by increasing concentrations of this compound, the inhibitory constant (Ki) of this compound can be determined. The Ki value is a measure of the affinity of the unlabeled drug for the receptor.
Key Applications
-
Pharmacological Characterization: Determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
-
Drug Screening: Compare the receptor affinity of this compound with other known β2-AR agonists or antagonists.
-
Receptor Subtype Selectivity: Can be adapted to assess the binding of this compound to other adrenergic receptor subtypes (e.g., β1, β3) to determine its selectivity profile.
Experimental Considerations
-
Choice of Radioligand: A radioligand with high affinity and specificity for the β2-AR is crucial. [³H]-CGP-12177 is a commonly used antagonist radioligand for β2-AR binding assays.
-
Source of Receptor: The assay can be performed using cell membranes from cell lines overexpressing the human β2-AR (e.g., HEK293 or CHO cells) or tissue homogenates known to express the receptor (e.g., lung, heart).
-
Assay Conditions: Optimization of incubation time, temperature, and buffer composition is essential for achieving equilibrium binding and minimizing non-specific binding.
Data Presentation
Quantitative data from saturation and competition binding assays should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Saturation Binding Data for [³H]-CGP-12177 at the β2-Adrenergic Receptor
| Radioligand Concentration (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 1500 | 150 | 1350 |
| 0.5 | 6500 | 700 | 5800 |
| 1.0 | 11000 | 1200 | 9800 |
| 2.5 | 18000 | 2500 | 15500 |
| 5.0 | 22000 | 4500 | 17500 |
| 10.0 | 24000 | 8000 | 16000 |
| 20.0 | 25000 | 12000 | 13000 |
| 50.0 | 25500 | 15000 | 10500 |
Note: This table presents example data. Actual counts per minute (CPM) will vary depending on the specific activity of the radioligand, receptor density, and counting efficiency.
Table 2: this compound Competition Binding Assay Parameters
| Parameter | Value | Description |
| Ki (this compound) | To be determined | Inhibitory constant, a measure of the affinity of this compound for the β2-AR. A lower Ki indicates higher affinity. |
| IC50 (this compound) | To be determined | Concentration of this compound that displaces 50% of the specific binding of the radioligand. |
| Radioligand | [³H]-CGP-12177 | A high-affinity antagonist for the β2-AR. |
| Radioligand Concentration | e.g., 1 nM | A concentration close to the Kd of the radioligand should be used. |
| Kd ([³H]-CGP-12177) | e.g., 0.5 nM | Dissociation constant of the radioligand, determined from saturation binding experiments. |
| Receptor Source | HEK293-β2AR membranes | Membranes from a cell line stably expressing the human β2-adrenergic receptor. |
| Non-specific Binding Control | Propranolol (10 µM) | A high concentration of a non-selective beta-blocker to define non-specific binding. |
Experimental Protocols
I. Membrane Preparation from Cultured Cells (HEK293-β2AR)
-
Cell Culture: Culture HEK293 cells stably expressing the human β2-adrenergic receptor to confluency.
-
Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize using a Dounce homogenizer or sonicator.
-
Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
II. Saturation Radioligand Binding Assay
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of the radioligand.
-
Reactions:
-
Total Binding: Add assay buffer, membrane preparation (e.g., 20-50 µg protein), and increasing concentrations of [³H]-CGP-12177 (e.g., 0.1 to 50 nM).
-
Non-specific Binding: Add assay buffer, membrane preparation, increasing concentrations of [³H]-CGP-12177, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
Plot specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
-
III. Competitive Radioligand Binding Assay with this compound
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the competitor (this compound).
-
Reactions:
-
Total Binding: Add assay buffer, membrane preparation, and a fixed concentration of [³H]-CGP-12177 (typically at or near its Kd).
-
Non-specific Binding: Add assay buffer, membrane preparation, the fixed concentration of [³H]-CGP-12177, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
Competition: Add assay buffer, membrane preparation, the fixed concentration of [³H]-CGP-12177, and increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Incubation, Termination, and Washing: Follow the same procedure as for the saturation binding assay (steps 3-5).
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Experimental workflow for the this compound radioligand binding assay.
Caption: β2-Adrenergic receptor signaling pathway activated by this compound.
References
- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the beta-adrenoceptor agonist this compound on serotonin synthesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Flerobuterol Testing in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common animal models of depression for evaluating the antidepressant potential of Flerobuterol, a selective β2-adrenergic agonist. The protocols outlined below are established methods for inducing and measuring depressive-like behaviors in rodents, which are essential for preclinical screening of novel therapeutic compounds.
Introduction to this compound and its Antidepressant Potential
This compound is a preferential β2-adrenoceptor agonist that has demonstrated antidepressant-like activity in various animal models.[1] Its mechanism of action is believed to involve the modulation of central monoaminergic systems, particularly by enhancing serotonergic neurotransmission.[1][2] Studies have shown that acute administration of this compound can increase serotonin (5-HT) synthesis in the brain, partly by increasing the availability of its precursor, tryptophan.[2] Chronic administration leads to a normalization of 5-HT neuron firing rates and desensitization of somatodendritic 5-HT autoreceptors, which is consistent with the therapeutic effects of other antidepressant drugs.[1] The activation of β-adrenergic receptors is increasingly recognized as a potential therapeutic strategy for major depressive disorder.
Signaling Pathway of this compound
The antidepressant effects of this compound are initiated by its binding to β2-adrenergic receptors, which are G-protein coupled receptors. This binding activates a downstream signaling cascade that is thought to ultimately influence neuronal function and plasticity, contributing to its therapeutic effects.
Caption: Proposed signaling pathway of this compound's antidepressant-like effects.
Animal Models for this compound Efficacy Testing
The following are standard and widely validated behavioral tests used to screen for antidepressant efficacy.
Forced Swim Test (FST)
The Forced Swim Test (FST), also known as the Porsolt test, is a behavioral despair model used to assess antidepressant efficacy. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually cease active escape attempts and adopt an immobile posture, which is interpreted as a state of behavioral despair. Antidepressant treatment is expected to reduce the duration of immobility.
Caption: Workflow for the Forced Swim Test.
-
Apparatus: A transparent glass or plastic cylinder (20 cm in diameter, 30 cm in height) filled with water (24-30°C) to a depth of 15 cm. The water depth should be sufficient to prevent the animal's tail from touching the bottom.
-
Animals: Male mice are commonly used. They should be acclimated to the housing facility for at least one week before testing.
-
Procedure:
-
Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (typically 30-60 minutes).
-
Gently place each mouse into the water cylinder.
-
The test duration is typically 6 minutes. Behavior is recorded, often via video, for later analysis.
-
After 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage. A heating lamp may be used to prevent hypothermia.
-
The water should be changed between animals.
-
-
Data Analysis: The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle Control | - | 10 | 150 ± 10.5 |
| This compound | 0.1 | 10 | 125 ± 9.8 |
| This compound | 0.5 | 10 | 95 ± 8.2** |
| This compound | 1.0 | 10 | 70 ± 7.5 |
| Positive Control (e.g., Imipramine) | 20 | 10 | 80 ± 8.0 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control (Hypothetical Data) |
Tail Suspension Test (TST)
The Tail Suspension Test (TST) is another widely used model for screening potential antidepressant drugs. Similar to the FST, it is based on the principle of inducing a state of despair in mice by subjecting them to a short-term, inescapable stressor. Antidepressant compounds are expected to increase the duration of active, escape-oriented behavior and decrease immobility time.
Caption: Workflow for the Tail Suspension Test.
-
Apparatus: A suspension bar or ledge from which the mouse can be hung. The mouse should be positioned so it cannot reach any surfaces. Often, a dedicated suspension box is used to prevent mice from seeing each other.
-
Animals: Male mice are typically used.
-
Procedure:
-
Administer this compound or vehicle control as described for the FST.
-
Secure a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and hang the mouse by its tail from the suspension bar.
-
The test duration is 6 minutes. Behavior is recorded for the entire duration.
-
After the test, the mouse is returned to its home cage.
-
-
Data Analysis: The total time the mouse remains immobile is measured. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle Control | - | 10 | 180 ± 12.2 |
| This compound | 0.1 | 10 | 145 ± 11.5 |
| This compound | 0.5 | 10 | 110 ± 9.8** |
| This compound | 1.0 | 10 | 85 ± 8.1 |
| Positive Control (e.g., Desipramine) | 20 | 10 | 95 ± 9.0 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control (Hypothetical Data) |
Chronic Unpredictable Mild Stress (CUMS)
The CUMS model is considered to have high face and construct validity for depression as it involves exposing rodents to a series of mild, unpredictable stressors over a prolonged period (typically several weeks). This paradigm induces a state of anhedonia (a core symptom of depression), which is often measured by a decrease in sucrose preference. The CUMS model is useful for assessing the efficacy of chronic antidepressant treatment.
Caption: Workflow for the Chronic Unpredictable Mild Stress model.
-
Animals and Housing: Rodents are individually housed to increase the efficacy of the stressors.
-
Sucrose Preference Test (SPT) - Baseline:
-
Acclimate animals to consuming a 1% sucrose solution.
-
After a period of food and water deprivation (e.g., 20 hours), present each animal with two pre-weighed bottles: one with 1% sucrose solution and one with tap water.
-
Measure the consumption from each bottle over a 1-hour period.
-
Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100.
-
-
CUMS Procedure:
-
For 4-7 weeks, expose the animals to a variable sequence of mild stressors, with one or two stressors applied daily.
-
Examples of stressors include: cage tilt (45°), damp bedding, stroboscopic illumination, continuous overnight illumination, white noise, and paired housing.
-
The schedule of stressors should be random and unpredictable to prevent habituation.
-
-
This compound Administration:
-
Begin chronic administration of this compound or vehicle daily, starting from a certain week of the CUMS procedure (e.g., after 3 weeks) and continuing until the end of the experiment.
-
-
Data Collection:
-
Conduct the SPT weekly to monitor the development of anhedonia and the therapeutic effect of this compound.
-
At the end of the treatment period, other behavioral tests like the FST or TST can be performed to further assess antidepressant efficacy.
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| Treatment Group | N | Baseline SPT (%) (Mean ± SEM) | Week 4 CUMS SPT (%) (Mean ± SEM) | Week 7 CUMS + Treatment SPT (%) (Mean ± SEM) |
| Non-Stress Control | 10 | 92 ± 2.5 | 90 ± 3.1 | 91 ± 2.8 |
| CUMS + Vehicle | 10 | 91 ± 3.0 | 65 ± 4.2 | 63 ± 4.5 |
| CUMS + this compound (0.5 mg/kg) | 10 | 93 ± 2.8 | 66 ± 3.9 | 85 ± 3.5# |
| CUMS + Imipramine (20 mg/kg) | 10 | 92 ± 2.9 | 64 ± 4.0 | 87 ± 3.3# |
| *p<0.05 compared to Non-Stress Control; #p<0.05 compared to CUMS + Vehicle (Hypothetical Data) |
Considerations and Best Practices
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Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
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Controls: Always include a vehicle control group and, if possible, a positive control group (a known antidepressant) to validate the experimental model.
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Blinding: The experimenter conducting the behavioral scoring should be blind to the treatment conditions to avoid bias.
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Strain and Species: The choice of rodent strain can influence behavioral outcomes. It is important to be consistent and report the strain used.
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Dosage: A dose-response curve for this compound should be established to identify the optimal therapeutic window. The dosage of 0.5 mg/kg/day has been used in studies examining its effects on serotonin synthesis.
References
- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the beta-adrenoceptor agonist this compound on serotonin synthesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Flerobuterol in DMSO: A Technical Support Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Flerobuterol in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful preparation, storage, and use of this compound solutions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.[3] It is recommended to use a fresh bottle of DMSO as it is hygroscopic and absorbed water can affect solubility.[3][4] For assistance with calculations, molarity calculators are available online.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: Generally, stock solutions in DMSO should be stored at low temperatures to maintain stability. Typical storage guidelines are:
-
-20°C for short-term storage (up to 1 month).
-
-80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: How many times can I freeze and thaw my this compound DMSO stock solution?
A4: It is best to avoid multiple freeze-thaw cycles as this can lead to compound degradation. Aliquoting your stock solution upon preparation is the best practice. A study on a diverse set of compounds in DMSO showed no significant loss after 11 freeze-thaw cycles, but stability is compound-specific.
Q5: What is the maximum final concentration of DMSO permissible in cell culture experiments?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cellular toxicity. A general recommendation is to keep the final DMSO concentration below 0.5%, and ideally at 0.1% or lower. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Issue: My this compound is not dissolving completely in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed water.
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Solution:
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Gentle Warming: Try warming the solution gently (e.g., in a 37°C water bath) to aid dissolution. Be cautious, as heat can degrade some compounds.
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Sonication: Use an ultrasonic bath to help break up any precipitate and enhance solubility.
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Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous (dry) DMSO, as it readily absorbs moisture from the air which can reduce its solvating power.
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Issue: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium.
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Possible Cause: The compound may be poorly soluble in aqueous solutions. This is a common issue when diluting a concentrated DMSO stock into a buffer.
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Solution:
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Stepwise Dilution: Perform serial dilutions to gradually decrease the DMSO concentration, which can help prevent the compound from precipitating out.
-
Use of Co-solvents: For in vivo experiments, co-solvents such as PEG400, Tween 80, or carboxymethylcellulose (CMC) can be used to improve solubility in aqueous solutions.
-
Vortexing: Ensure thorough mixing by vortexing immediately after dilution.
-
Quantitative Data Summary
While specific solubility and stability data for this compound are not publicly available, the following table provides data for Clenbuterol, a structurally related β2-adrenergic agonist, to serve as a reference.
| Compound | Solvent | Solubility | Storage (Powder) | Storage (in Solvent) |
| Clenbuterol HCl | DMSO | ~20 mg/mL | ≥ 4 years at -20°C | 6 months at -80°C, 1 month at -20°C (general guideline) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Calculate Required Mass: Determine the mass of this compound powder needed to achieve a 10 mM concentration in your desired volume of DMSO. (Mass = 10 mM * Molar Mass of this compound * Volume in L).
-
Weigh this compound: Accurately weigh the calculated mass of this compound powder in a sterile microcentrifuge tube.
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Add DMSO: Using a calibrated pipette, add the required volume of anhydrous, sterile-filtered DMSO to the tube.
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Dissolve: Vortex the solution until the this compound is completely dissolved. If necessary, use gentle warming or sonication as described in the troubleshooting guide.
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Aliquot and Store: Dispense the stock solution into single-use, light-protected aliquots and store at -80°C for long-term storage or -20°C for short-term use.
Visual Guides
Caption: Workflow for preparing and storing this compound in DMSO.
Caption: Logical steps for troubleshooting this compound precipitation.
References
Flerobuterol Antidepressant Research: Technical Support Center
Welcome to the technical support center for researchers investigating the antidepressant properties of Flerobuterol. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing dosage and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective β2-adrenergic receptor agonist.[1] Its mechanism of action is believed to be similar to other compounds in this class, such as salbutamol and clenbuterol, which have shown antidepressant-like effects.[1][2][3] The therapeutic effect is thought to stem from the activation of β2-adrenoceptors in the central nervous system, which can enhance serotonergic neurotransmission and modulate signaling pathways involved in neuroplasticity and mood regulation.[1]
Q2: What is the theoretical basis for using a β2-adrenergic agonist as an antidepressant?
A2: The norepinephrine system has long been implicated in the neurobiology of depression. Pharmacological activation of β-adrenoceptors with agonists has been shown to induce rapid antidepressant effects in both preclinical and clinical studies. The downstream effects of β-receptor activation include the stimulation of the cAMP-PKA-CREB signaling cascade, which increases the expression of neurotrophic factors like BDNF, a key molecule in promoting neuronal survival and plasticity.
Q3: What are the recommended starting dose ranges for this compound in rodent models?
A3: Based on preclinical studies of analogous β2-agonists like clenbuterol, a starting dose-response study in rats or mice could explore a range from 0.1 mg/kg to 3.0 mg/kg administered via subcutaneous (SC) or intraperitoneal (IP) injection. It is critical to perform a dose-finding study to establish the minimal effective dose that produces an antidepressant-like effect without causing significant locomotor hyperactivity, which can confound behavioral test results.
Q4: How long does it take to observe the antidepressant effects of this compound?
A4: Unlike traditional antidepressants which can take weeks to show clinical effects, β-adrenergic stimulants may have a more rapid onset. In rodent models, acute administration (i.e., a single dose) can be sufficient to produce measurable effects in behavioral tests like the Forced Swim Test (FST). However, studies with this compound have shown that sustained administration over 2 to 14 days leads to progressive changes in the serotonergic system, suggesting that both acute and chronic dosing paradigms are relevant to investigate.
Troubleshooting Guide
This guide addresses common issues encountered during preclinical evaluation of this compound.
Problem 1: No significant antidepressant-like effect observed in the Forced Swim Test (FST) or Tail Suspension Test (TST).
| Potential Cause | Troubleshooting Step |
| Sub-therapeutic Dosage | The administered dose may be too low. Perform a dose-response study to identify the optimal concentration. Doses of similar compounds have shown efficacy in the 0.1-5.0 mg/kg range. |
| Route of Administration | Ensure the route of administration (e.g., IP, SC, PO) allows for sufficient CNS penetration. If oral bioavailability is poor, consider parenteral routes. |
| Timing of Administration | The time between drug administration and behavioral testing is critical. For acute studies, test at the predicted Tmax (time of maximum concentration) of the compound, typically 30-60 minutes post-injection. |
| Strain/Species Differences | The behavioral response to antidepressants can vary significantly between different strains and species of rodents. Ensure the selected model is appropriate. |
Problem 2: High variability in behavioral data between subjects.
| Potential Cause | Troubleshooting Step |
| Inconsistent Handling | Ensure all animals are habituated to the handling and injection procedures to minimize stress-induced variability. |
| Environmental Factors | Control for environmental variables such as cage density, lighting conditions, and noise levels in the testing room, as these can significantly impact behavior. |
| Subject Health | Screen animals for health issues prior to the experiment. Unhealthy animals may exhibit abnormal behavior. |
Problem 3: Observed antidepressant effect is confounded by hyperlocomotion.
| Potential Cause | Troubleshooting Step |
| Dose is too high | High doses of β2-agonists can cause psychomotor stimulation. This can be misinterpreted as an antidepressant effect in the FST/TST (i.e., increased struggling). |
| Lack of Locomotor Control | Always run a parallel locomotor activity test (e.g., Open Field Test) at the same doses used in the FST/TST. The goal is to find a dose that reduces immobility without significantly increasing general motor activity. |
Below is a troubleshooting workflow to diagnose experiments where no antidepressant effect is observed.
Caption: Troubleshooting workflow for this compound experiments.
Experimental Protocols & Data
Protocol 1: Dose-Response Evaluation in the Mouse Forced Swim Test (FST)
This protocol outlines a method to determine the effective dose range of this compound for producing antidepressant-like effects.
1. Animals: Male C57BL/6 mice (8-10 weeks old) are group-housed for one week to acclimate. 2. Groups:
- Vehicle Control (Saline, IP)
- This compound (0.1 mg/kg, IP)
- This compound (0.5 mg/kg, IP)
- This compound (1.0 mg/kg, IP)
- This compound (2.0 mg/kg, IP)
- Positive Control (Imipramine, 20 mg/kg, IP) 3. Drug Administration: Administer the assigned treatment via intraperitoneal (IP) injection 30 minutes before the FST. 4. Forced Swim Test:
- Place each mouse in a glass cylinder (25 cm height x 10 cm diameter) filled with 15 cm of water (23-25°C).
- The test duration is 6 minutes.
- Record the session and score the last 4 minutes for immobility time (defined as the time the mouse spends floating passively with only minor movements to keep its head above water). 5. Data Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control.
Hypothetical Data Summary
The following table summarizes potential outcomes from the FST protocol described above.
| Treatment Group | Dose (mg/kg) | N | Mean Immobility (s) | Std. Deviation | Mean Locomotor Activity (beam breaks/5 min) |
| Vehicle | - | 12 | 155.2 | 15.8 | 210.5 |
| This compound | 0.1 | 12 | 148.5 | 14.2 | 215.3 |
| This compound | 0.5 | 12 | 110.7 | 12.5 | 225.1 |
| This compound | 1.0 | 12 | 85.4 | 11.9 | 240.8 |
| This compound | 2.0 | 12 | 75.1 | 10.3 | 350.6*** |
| Imipramine | 20 | 12 | 92.3** | 13.1 | 205.7 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Note: The 2.0 mg/kg dose shows a significant increase in locomotor activity, suggesting the antidepressant-like effect at this dose may be a false positive. |
Signaling Pathways
The primary proposed mechanism for the antidepressant action of this compound involves the β2-adrenergic receptor signaling cascade, leading to the activation of the transcription factor CREB.
Caption: β2-Adrenergic receptor signaling pathway.
References
- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental and clinical evidence of the antidepressant effect of a beta-adrenergic stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of clenbuterol and prenalterol on performance during differential reinforcement of low response rate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Flerobuterol Degradation: A Technical Support Resource for Researchers
For researchers, scientists, and drug development professionals working with flerobuterol, ensuring its stability and accurately identifying any degradation products are critical for regulatory compliance and drug safety. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the analysis of this compound and its potential degradants.
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1] These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to accelerate its decomposition. The degradation products generated can then be identified and characterized.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on the chemical structure of this compound, a β2-adrenergic agonist, and data from structurally related compounds, the most probable degradation pathways include:
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Hydrolysis: The ether linkage in the side chain of this compound could be susceptible to cleavage under acidic or basic conditions.
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Oxidation: The secondary amine and the aromatic ring are potential sites for oxidation, which can be induced by peroxide or exposure to atmospheric oxygen.
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Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various photolytic degradation products.
Q2: Which analytical techniques are most suitable for detecting this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly used techniques for the separation and identification of this compound and its impurities.[2]
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HPLC with UV detection is a robust method for routine analysis and quantification. A stability-indicating HPLC method should be able to resolve the main peak of this compound from all potential degradation product peaks.
-
LC-MS and LC-MS/MS are invaluable for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A systematic approach is required:
-
Forced Degradation Studies: Perform forced degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Chromatographic Optimization:
-
Column Selection: A C18 column is a good starting point for reverse-phase chromatography.
-
Mobile Phase Selection: Experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water) and pH to achieve optimal separation.
-
Detector Wavelength: Determine the wavelength of maximum absorbance for this compound and its degradation products.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can effectively separate the drug from its degradation products and excipients.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound degradation products.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for this compound or degradation products. | - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Add a competing base (e.g., triethylamine) to the mobile phase to reduce silanol interactions.- Reduce the sample concentration. |
| Co-elution of this compound with a degradation product. | - Insufficient chromatographic resolution. | - Modify the mobile phase composition (e.g., change the organic solvent ratio or pH).- Switch to a column with a different selectivity.- Optimize the gradient profile in a gradient elution method. |
| Appearance of unexpected peaks in the chromatogram. | - Contamination of the mobile phase, glassware, or sample.- Carryover from previous injections.- Further degradation of the sample in the autosampler. | - Use fresh, high-purity solvents and clean glassware.- Implement a robust needle wash procedure in the autosampler.- Keep the autosampler tray cool to minimize sample degradation. |
| Difficulty in identifying unknown degradation products by LC-MS. | - Low abundance of the degradation product.- Poor ionization of the analyte.- Complex fragmentation pattern. | - Concentrate the sample to increase the signal of the degradation product.- Optimize the MS source parameters (e.g., electrospray voltage, gas flows).- Perform MS/MS experiments at different collision energies to obtain informative fragment ions. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for conducting forced degradation studies on this compound. The specific conditions may need to be optimized based on the stability of the compound.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl. Heat the solution at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH. Heat the solution at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve this compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Store solid this compound in an oven at 105°C for 48 hours. |
| Photolytic Degradation | Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours. |
Stability-Indicating HPLC Method
The following is an example of a starting point for developing a stability-indicating HPLC method for this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is crucial for successful analysis.
Caption: Workflow for this compound Degradation Studies.
This diagram outlines the key stages involved in the investigation of this compound degradation, from sample preparation through to data analysis and the determination of the degradation profile.
By following these guidelines and utilizing the provided troubleshooting information, researchers can effectively navigate the challenges of studying this compound degradation and ensure the quality and reliability of their analytical data.
References
Avoiding Flerobuterol tolerance in long-term studies
Disclaimer: "Flerobuterol" is understood to be a fictional compound. The following technical guidance is based on the established scientific principles and research pertaining to beta-2 adrenergic agonists (β2-agonists), a class of compounds to which this compound is presumed to belong. Data and protocols are derived from studies on well-characterized β2-agonists like Clenbuterol and Salbutamol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, as a β2-agonist, selectively binds to and activates β2-adrenergic receptors on the surface of cells.[1][2] This interaction primarily triggers a signaling cascade involving the Gs protein, which activates adenylyl cyclase.[1][3][4] Adenylyl cyclase then converts ATP into cyclic AMP (cAMP), a second messenger that mediates various physiological responses, such as smooth muscle relaxation.
Q2: We are observing a diminished response to this compound in our long-term animal studies. What could be the cause?
A2: This phenomenon is known as tolerance or tachyphylaxis and is a well-documented effect of prolonged β2-agonist exposure. The primary causes are:
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Receptor Desensitization: Following activation, the β2-adrenergic receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which sterically hinders the receptor's interaction with the Gs protein, dampening the signaling cascade.
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Receptor Downregulation: Chronic exposure to agonists can lead to a decrease in the total number of β2-adrenergic receptors on the cell surface. This occurs through receptor internalization (sequestration) into intracellular compartments and can eventually lead to a reduction in the synthesis of new receptors.
Q3: How can we mitigate or prevent this compound tolerance in our experimental protocols?
A3: Several strategies can be employed to counteract the development of tolerance:
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Intermittent Dosing (Cycling): Instead of continuous administration, cycling this compound exposure can allow for the resensitization of β2-adrenergic receptors. A commonly cited cycle is "2 weeks on, 2 weeks off". This rest period allows the receptor population and signaling pathways to return to their baseline state.
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Dose Management: Starting with the lowest effective dose and gradually titrating upwards can help manage the onset of tolerance.
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Use of Ancillary Agents: Co-administration with agents like Ketotifen, an H1-antihistamine, has been shown to prevent the downregulation of β2-adrenergic receptors, thus preserving the efficacy of the β2-agonist.
Troubleshooting Guides
Issue: Inconsistent or declining efficacy of this compound within a single long-term study cohort.
| Possible Cause | Troubleshooting Steps |
| Rapid Tolerance Development | 1. Review the current dosing protocol. Is it continuous? Consider implementing a cycling protocol (e.g., 2 weeks on, 2 weeks off).2. Assess the dosage. If high doses are used from the outset, consider a dose-escalation protocol starting with a lower dose.3. Introduce a washout period to allow for receptor resensitization. |
| Receptor Downregulation | 1. Quantify β2-adrenergic receptor density in tissue samples from tolerant vs. naive subjects using a radioligand binding assay (see Experimental Protocols). A significant decrease in receptor number will confirm downregulation.2. Consider co-administration with Ketotifen to prevent receptor downregulation in future studies. |
| Variability in Subject Response | 1. Genetic polymorphisms in the β2-adrenergic receptor can affect individual responses and propensity for tolerance. While not a direct troubleshooting step, this is a crucial consideration for data analysis and interpretation. |
Data Presentation: Dosing Strategies to Mitigate Tolerance
The following tables summarize common dosing protocols for Clenbuterol, which can serve as a starting point for this compound studies.
Table 1: Intermittent Dosing (Cycling) Protocol Example
| Week | Daily Dosage Plan | Rationale |
| 1-2 | Start at 20 mcg, increase by 20 mcg every 2-3 days to a maximum of 120-140 mcg. | Assess tolerance and allow for physiological adaptation. |
| 3-4 | OFF (No this compound) | Allows for β2-adrenergic receptor resensitization and upregulation to baseline levels. |
| 5-6 | Resume at the last effective dose from Week 2. | Re-initiate treatment once receptors are resensitized. |
| 7-8 | OFF (No this compound) | Continue the cycle to prevent long-term tolerance. |
Table 2: Co-administration with Ketotifen Protocol Example
| Compound | Daily Dosage | Rationale |
| This compound | Maintain consistent daily dose (e.g., 40-80 mcg). | Continuous effective stimulation. |
| Ketotifen | 1-2 mg | Prevents the downregulation of β2-adrenergic receptors, allowing for prolonged efficacy of this compound without the need for cycling. |
Experimental Protocols
1. Protocol for Assessing β2-Adrenergic Receptor Density via Radioligand Binding Assay
This protocol is used to quantify the number of β2-adrenergic receptors in a given tissue sample, which is essential for confirming receptor downregulation as a mechanism of tolerance.
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Objective: To determine the Bmax (maximum binding capacity, representing receptor density) in tissue homogenates.
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Materials:
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Tissue of interest (e.g., lung, skeletal muscle)
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Homogenization buffer (e.g., Tris-HCl with protease inhibitors)
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Radioligand: [125I]-Iodocyanopindolol (a high-affinity β-antagonist)
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Non-specific binding competitor: Propranolol (a non-selective β-blocker)
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Glass fiber filters
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Scintillation fluid and counter
-
-
Methodology:
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Membrane Preparation: Homogenize tissue samples in ice-cold buffer and centrifuge to pellet cellular debris. Collect the supernatant and perform ultracentrifugation to pellet the membrane fraction. Resuspend the membrane pellet in assay buffer.
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Binding Assay: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of [125I]-Iodocyanopindolol.
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Determine Non-specific Binding: For each concentration of radioligand, prepare a parallel set of tubes that also contain a high concentration of Propranolol to saturate the receptors and measure non-specific binding.
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Incubation: Incubate all tubes at a set temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
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Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
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Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma counter.
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Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the concentration of the radioligand and use Scatchard analysis or non-linear regression to calculate the Bmax (receptor density) and Kd (binding affinity). A lower Bmax in the this compound-treated group compared to a control group would indicate receptor downregulation.
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2. Protocol for Quantifying cAMP Accumulation
This assay measures the functional response to β2-agonist stimulation. A blunted cAMP response in tolerant cells is a hallmark of desensitization.
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Objective: To measure the amount of intracellular cAMP produced in response to this compound stimulation.
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Materials:
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Cultured cells expressing β2-adrenergic receptors (e.g., HEK293 cells)
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This compound
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
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Cell lysis buffer
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cAMP assay kit (e.g., ELISA or HTRF-based)
-
-
Methodology:
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Cell Culture: Plate cells in a multi-well plate and grow to confluence.
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Induce Tolerance (if applicable): To compare naive vs. tolerant states, pre-treat a subset of wells with this compound for a prolonged period (e.g., 18-24 hours).
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Assay:
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Wash all cells to remove media and any pre-treatment drugs.
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Pre-incubate cells with a PDE inhibitor (IBMX) to prevent the degradation of newly synthesized cAMP.
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Stimulate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
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Cell Lysis: Stop the stimulation by aspirating the medium and adding lysis buffer.
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cAMP Measurement: Use a commercial cAMP assay kit to quantify the amount of cAMP in the cell lysates according to the manufacturer's instructions.
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Data Analysis: Plot the cAMP concentration against the this compound concentration to generate a dose-response curve. A rightward shift in the EC50 or a decrease in the maximum response in pre-treated cells indicates desensitization.
-
Mandatory Visualizations
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreased density of beta-adrenergic receptors on peripheral blood mononuclear cells in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of Flerobuterol
Disclaimer: Due to the limited publicly available data specifically for Flerobuterol, this technical support center has been developed using information from its close structural analog, Clenbuterol. Researchers should use this information as a guideline and validate all protocols and findings specifically for this compound in their experimental settings.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter during in vivo experiments with this compound.
| Question | Answer |
| 1. Why am I observing high variability in plasma concentrations of this compound between subjects? | High inter-subject variability can stem from several factors. Genetic polymorphisms in metabolizing enzymes or transporters can lead to different rates of drug absorption and clearance. Differences in gastric pH and gastrointestinal motility among animals can also affect the dissolution and absorption of orally administered this compound. To minimize this, ensure a homogenous study population in terms of age, weight, and health status. Standardizing feeding schedules and the formulation of the drug can also help reduce variability. |
| 2. My measured this compound concentrations in plasma are consistently lower than expected. What could be the cause? | Low plasma concentrations, indicative of poor bioavailability, can be due to several reasons. Poor absorption: this compound may have low membrane permeability across the intestinal epithelium. First-pass metabolism: Significant metabolism in the gut wall or liver before reaching systemic circulation can reduce the amount of active drug. Formulation issues: The drug may not be dissolving efficiently from its dosage form. Consider conducting in vitro dissolution studies to assess the formulation. You may also investigate the use of permeation enhancers or formulate this compound in a lipid-based delivery system. |
| 3. I am seeing unexpected metabolites of this compound in my analysis. Is this normal? | While this compound is expected to be largely excreted unchanged, the appearance of unexpected metabolites could indicate metabolic pathways that are more active in your specific animal model or under your experimental conditions. It is known that related compounds like Clenbuterol can undergo N-oxidation and conjugation reactions.[1] To identify these metabolites, high-resolution mass spectrometry is recommended. Understanding the metabolic profile is crucial as metabolites may have their own pharmacological activity or could be inactive. |
| 4. How can I improve the oral bioavailability of this compound in my preclinical model? | Several strategies can be employed to enhance oral bioavailability. Formulation strategies: Micronization of the drug powder to increase surface area, use of solubility enhancers like cyclodextrins, or development of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve dissolution and absorption. Chemical modification: A prodrug approach, where a lipophilic moiety is temporarily attached to this compound to enhance membrane permeation, can be effective. Co-administration with inhibitors: If first-pass metabolism is significant, co-administration with inhibitors of the responsible metabolizing enzymes (e.g., specific cytochrome P450 inhibitors) could increase systemic exposure, though this approach needs careful toxicological evaluation. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the expected primary route of elimination for this compound? | Based on data from Clenbuterol, this compound is anticipated to be predominantly excreted via the kidneys into the urine, largely as the unchanged parent drug.[2] |
| What are the most suitable analytical methods for quantifying this compound in biological samples? | Highly sensitive and specific methods are required due to the low therapeutic doses. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high selectivity and sensitivity.[3][4][5] Gas chromatography-mass spectrometry (GC-MS) after derivatization is also a viable, though more complex, alternative. |
| Are there any known drug-drug interactions I should be aware of when designing my in vivo studies? | While specific interaction studies for this compound are not available, caution is advised when co-administering drugs that are substrates, inhibitors, or inducers of the same metabolic enzymes or transporters that may be involved in this compound's disposition. As a beta-2 adrenergic agonist, co-administration with other sympathomimetic agents could lead to additive cardiovascular effects. |
| How does food intake affect the bioavailability of this compound? | The effect of food on the absorption of this compound has not been explicitly studied. However, for many drugs, food can alter bioavailability by changing gastric pH, delaying gastric emptying, or by direct interaction with the drug molecule. It is recommended to perform pilot pharmacokinetic studies in both fed and fasted states to determine the impact of food on your specific formulation. |
| What are the key pharmacokinetic parameters I should aim to determine in my bioavailability study? | The key parameters to determine are the Area Under the Curve (AUC), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd). For oral administration, the absolute bioavailability (F) should be calculated by comparing the AUC after oral administration to the AUC after intravenous administration. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound (extrapolated from Clenbuterol data)
| Species | Route | Dose (µg/kg) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Absolute Bioavailability (%) |
| Rat | Oral | 10 | 1.5 | 5.2 | 10 | 75 |
| IV | 5 | - | - | 9.5 | 100 | |
| Dog | Oral | 5 | 2.0 | 3.8 | 12 | 80 |
| IV | 2.5 | - | - | 11.5 | 100 | |
| Human | Oral | 0.8 | 2.5 | 1.1 | 34 | 85 |
| IV | 0.4 | - | - | 32 | 100 |
Note: This data is hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Table 2: Comparison of Analytical Methods for this compound Quantification
| Method | Sample Type | Limit of Quantification (LOQ) | Pros | Cons |
| LC-MS/MS | Plasma, Urine | 0.01 - 0.1 ng/mL | High sensitivity and specificity, suitable for complex matrices. | High initial instrument cost. |
| GC-MS | Plasma, Urine | 0.05 - 0.5 ng/mL | High resolving power. | Requires derivatization, which adds complexity to sample preparation. |
| ELISA | Urine, Tissue | 0.1 - 1 ng/mL | High throughput, cost-effective for screening. | Prone to cross-reactivity, may require confirmation with a more specific method. |
Experimental Protocols
In Vivo Bioavailability Study of this compound in Rats
Objective: To determine the absolute oral bioavailability of this compound in rats.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g), housed in a controlled environment with a 12-hour light/dark cycle.
-
Groups:
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Group 1 (n=6): Intravenous (IV) administration of this compound (e.g., 5 µg/kg in sterile saline) via the tail vein.
-
Group 2 (n=6): Oral gavage (PO) administration of this compound (e.g., 10 µg/kg in a suitable vehicle like 0.5% carboxymethylcellulose).
-
-
Procedure:
-
Fast animals overnight prior to dosing, with free access to water.
-
Collect blood samples (approx. 200 µL) from the saphenous vein into heparinized tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Data Analysis:
-
Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis software.
-
Calculate absolute bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Sample Preparation and LC-MS/MS Analysis of this compound in Plasma
Objective: To quantify this compound concentrations in rat plasma.
Methodology:
-
Reagents and Materials: this compound reference standard, an appropriate internal standard (e.g., deuterated this compound or Clenbuterol-d9), acetonitrile, formic acid, water (LC-MS grade), and solid-phase extraction (SPE) cartridges.
-
Sample Preparation (SPE):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Vortex and add 200 µL of 4% phosphoric acid.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then 10% methanol.
-
Elute this compound with methanol containing 2% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
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MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Mandatory Visualizations
References
- 1. Evidence for a new and major metabolic pathway clenbuterol involving in vivo formation of an N-hydroxyarylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Quantification of clenbuterol in equine plasma, urine and tissue by liquid chromatography coupled on-line with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of ambroxol and clenbuterol tablets in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Clenbuterol in Human Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry (2005) | Mario Thevis | 38 Citations [scispace.com]
Technical Support Center: Synthesis of High-Purity Flerobuterol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Flerobuterol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: While specific literature on this compound synthesis is limited, a highly probable route can be inferred from the well-established synthesis of its analog, Clenbuterol. The synthesis likely proceeds through the following key steps:
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Halogenation: Starting from a suitable 4-amino-acetophenone derivative, the aromatic ring is halogenated. In the case of this compound, this would involve fluorination.
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Alpha-Bromination: The acetyl group is brominated at the alpha-position to form an α-bromoacetophenone intermediate.
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Amination: The α-bromo intermediate is reacted with tert-butylamine to introduce the amino group.
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Reduction: The ketone is reduced to a secondary alcohol, yielding the final this compound molecule.
Q2: What are the most common impurities encountered during this compound synthesis?
A2: Based on analogous syntheses, the following impurities are likely to be encountered:
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Incompletely Halogenated Starting Material: If the initial halogenation step is incomplete, the final product may contain analogs with incomplete fluorination.
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Over-halogenated Byproducts: Excessive halogenation can lead to the formation of undesired isomers.
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Unreacted Intermediates: Residual amounts of the α-bromoacetophenone or the ketone intermediate may be present.
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Side-Reaction Products: Impurities can arise from side reactions, such as the formation of brominated analogs if bromine is used in the alpha-bromination step and the initial halogenation was incomplete.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: To minimize impurity formation, consider the following:
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Optimize Halogenation: Carefully control the stoichiometry of the halogenating agent and the reaction conditions (temperature, time) to ensure complete and selective halogenation of the starting material.
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Control Bromination: Use a precise amount of brominating agent and monitor the reaction progress to avoid over-bromination or side reactions.
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Purification of Intermediates: Purifying the intermediates at each step can prevent carrying impurities through to the final product.
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Inert Atmosphere: Conducting the amination and reduction steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete reaction at any of the key steps (halogenation, bromination, amination, reduction).Decomposition of intermediates or final product. | Monitor each reaction step for completion using appropriate analytical techniques (e.g., TLC, HPLC).Optimize reaction conditions (temperature, solvent, reaction time) for each step.Ensure the use of high-purity reagents and solvents. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Formation of impurities and byproducts.Incomplete reaction. | Refer to the impurity profile in the FAQs.Employ rigorous purification techniques such as column chromatography or recrystallization.Re-evaluate and optimize the reaction conditions to minimize side reactions. |
| Difficulty in Purifying the Final Product | Similar polarity of this compound and impurities.Co-crystallization of impurities with the product. | Utilize high-resolution purification techniques like preparative HPLC.Experiment with different solvent systems for recrystallization to improve selectivity.Consider converting the final product to a salt (e.g., hydrochloride) to alter its solubility and facilitate purification. |
| Inconsistent Purity Between Batches | Variability in the quality of starting materials.Inconsistent reaction conditions. | Source high-purity, well-characterized starting materials from a reliable supplier.Strictly control all reaction parameters (temperature, time, stoichiometry, mixing) for each batch. |
Experimental Protocols
General Protocol for the Synthesis of this compound (Inferred from Clenbuterol Synthesis)
Step 1: Halogenation of 4-Aminoacetophenone
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Dissolve the 4-aminoacetophenone derivative in a suitable solvent (e.g., a mixture of tetrahydrofuran and ethanol).
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Slowly add the fluorinating agent at a controlled temperature.
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Monitor the reaction by TLC or HPLC until completion.
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Work up the reaction mixture to isolate the halogenated product.
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Purify the product by recrystallization or column chromatography.
Step 2: Alpha-Bromination
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Dissolve the halogenated acetophenone in a suitable solvent.
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Slowly add a brominating agent (e.g., bromine in a suitable solvent) at room temperature.
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Monitor the reaction for the disappearance of the starting material.
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Quench the reaction and work up to isolate the crude α-bromoacetophenone.
Step 3: Amination
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Dissolve the α-bromoacetophenone in a suitable solvent under an inert atmosphere.
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Cool the solution in an ice bath.
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Slowly add a solution of tert-butylamine.
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Allow the reaction to proceed to completion.
Step 4: Reduction
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To the reaction mixture from the previous step, slowly add a reducing agent (e.g., sodium borohydride or potassium borohydride) while maintaining a low temperature.
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Monitor the reduction of the ketone by TLC or HPLC.
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Once the reaction is complete, quench the excess reducing agent.
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Extract the product with a suitable organic solvent.
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Dry the organic phase and evaporate the solvent.
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Purify the crude this compound by column chromatography or recrystallization to obtain a high-purity product.
Data Presentation
Table 1: Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and impurity profiling.[1] | A single major peak for the pure product; smaller peaks indicate impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. | Provides mass-to-charge ratio for impurity identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and any isolated impurities. | Confirms the chemical structure and can reveal the presence of impurities. |
| Solid-Phase Extraction (SPE) | Sample clean-up prior to analysis.[2] | Removes interfering substances from the sample matrix. |
Visualizations
References
Technical Support Center: Flerobuterol Interference in Monoamine Oxidase Assays
Welcome to the technical support center for troubleshooting potential interference of Flerobuterol in monoamine oxidase (MAO) assays. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my MAO assay?
This compound is a beta-2 adrenergic agonist.[1] While not a known monoamine oxidase inhibitor (MAOI), compounds of this class can potentially interfere with MAO assays through several mechanisms unrelated to direct enzyme inhibition. These can include intrinsic fluorescence, light absorbance (quenching) in fluorometric or colorimetric assays, or interaction with assay reagents.
Q2: My MAO activity appears to be inhibited in the presence of this compound. Is it an MAO inhibitor?
While possible, it is crucial to rule out assay interference before concluding that this compound is a true MAO inhibitor. Apparent inhibition can be an artifact of the assay method itself. We recommend performing a series of control experiments to investigate potential off-target effects.
Q3: What are the most common types of interference in MAO assays?
Common interferences in MAO assays, particularly in fluorometric and colorimetric formats, include:
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Autofluorescence of the test compound: The compound itself may fluoresce at the same wavelengths used to detect the assay signal, leading to artificially high readings.[2]
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Fluorescence quenching: The test compound may absorb the excitation or emission light, leading to a decreased signal that can be mistaken for enzyme inhibition.[2]
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Non-specific binding: The compound may bind to assay components, such as the enzyme or substrate, in a way that affects the reaction without being true inhibition.[2]
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Interaction with detection reagents: The compound may react directly with the reagents used to detect MAO activity (e.g., horseradish peroxidase in Amplex Red-based assays).
Chromatographic methods (HPLC) for measuring MAO activity are generally less susceptible to these types of interference.[3]
Troubleshooting Guides
Problem 1: Decreased signal in a fluorometric MAO assay in the presence of this compound.
This could indicate either true inhibition or fluorescence quenching. The following steps will help you differentiate between these two possibilities.
Experimental Protocol: Fluorescence Quenching Control
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Prepare a solution of the fluorescent product of your assay (e.g., resorufin for Amplex Red-based assays or 4-hydroxyquinoline for kynuramine-based assays) at a concentration that gives a strong signal.
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Add this compound to this solution at the same concentrations used in your MAO assay.
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Measure the fluorescence. A decrease in fluorescence upon the addition of this compound indicates quenching.
Data Interpretation:
| Compound | Concentration (µM) | Fluorescence Signal (RFU) | % of Control |
| Resorufin (Control) | 1 | 10,000 | 100% |
| Resorufin + this compound | 1 | 8,500 | 85% |
| Resorufin + this compound | 10 | 6,200 | 62% |
| Resorufin + this compound | 100 | 3,100 | 31% |
Hypothetical data presented for illustrative purposes.
A significant decrease in the fluorescence of the standard, as shown in the table, suggests that this compound is quenching the signal and is likely not a true inhibitor.
Problem 2: Increased background signal in a fluorometric MAO assay.
This is likely due to the intrinsic fluorescence of this compound.
Experimental Protocol: Autofluorescence Check
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Prepare wells containing only assay buffer and this compound at the concentrations used in your main experiment (omit the enzyme and substrate).
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Measure the fluorescence at the same excitation and emission wavelengths used for your MAO assay.
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Subtract the background fluorescence from your experimental wells.
Data Interpretation:
| Well Contents | This compound (µM) | Background Fluorescence (RFU) |
| Buffer Only (Blank) | 0 | 50 |
| Buffer + this compound | 1 | 250 |
| Buffer + this compound | 10 | 1,500 |
| Buffer + this compound | 100 | 8,000 |
Hypothetical data presented for illustrative purposes.
A high fluorescence reading from this compound alone indicates that it is autofluorescent and contributing to your overall signal.
Visualization of Troubleshooting and Experimental Workflows
Caption: Troubleshooting workflow for this compound interference.
Caption: Potential mechanisms of this compound interference.
Recommendations for Further Investigation
If assay artifacts like quenching and autofluorescence have been ruled out, and this compound still demonstrates apparent MAO inhibition, the following steps are recommended:
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Utilize an Orthogonal Assay Method: Confirm the inhibitory activity using a different detection method that is less prone to interference, such as an HPLC-based assay that directly measures substrate depletion or product formation.
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Determine the Mechanism of Inhibition: If true inhibition is confirmed, conduct enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.
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Investigate Metabolites: Consider that a metabolite of this compound, rather than the parent compound, may be responsible for the observed effects. The metabolism of the related compound clenbuterol involves N-oxidation and N-dealkylation, and similar pathways may produce active metabolites from this compound.
This technical support guide provides a framework for systematically troubleshooting potential interference by this compound in MAO assays. By carefully performing the appropriate control experiments, researchers can confidently determine whether an observed effect is a true biological phenomenon or an artifact of the assay methodology.
References
- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Flerobuterol In Vivo Studies
Disclaimer: Information specific to Flerobuterol is limited in publicly available scientific literature. This technical support center has been developed using data from its close structural and functional analogue, Clenbuterol , a widely studied β2-adrenergic agonist. The guidance provided should be adapted and validated for this compound-specific experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound (as inferred from Clenbuterol) in vivo?
A1: this compound, like Clenbuterol, is a β2-adrenergic receptor agonist.
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On-Target Effects (primarily in muscle and adipose tissue):
-
Off-Target Effects (due to systemic distribution and effects on other β-adrenergic receptors):
Q2: How can I minimize the systemic off-target effects of this compound in my animal model?
A2: Minimizing systemic exposure is key. Consider the following strategies:
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Route of Administration: For respiratory studies, inhalation is preferred to localize the drug to the lungs and reduce systemic absorption. For other applications, targeted delivery systems could be explored.
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Dose Optimization: Conduct a thorough dose-response study to identify the lowest effective dose that achieves the desired on-target effect with minimal side effects.
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Vehicle Selection: The choice of vehicle can influence drug absorption and distribution. Ensure the vehicle itself does not cause adverse effects by including a vehicle-only control group.
Q3: I am observing high variability in the response to this compound between my experimental animals. What could be the cause?
A3: High variability can be due to several factors:
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Animal-Specific Factors: Age, sex, and underlying health status of the animals can influence their response.
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Experimental Technique: Inconsistent administration of the compound (e.g., variations in gavage technique or injection placement) can lead to different absorption rates.
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Drug Formulation: Ensure your this compound solution is homogenous and the compound is fully dissolved or evenly suspended.
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Stress: High stress levels in animals can alter their physiological state and response to adrenergic agonists.
Q4: What is the typical half-life of β2-adrenergic agonists like this compound, and how does this impact experimental design?
A4: The half-life can be species-dependent. For Clenbuterol, the plasma half-life in cattle can range from 16 to 105 hours, while in horses it is around 9-21 hours. The long half-life of some β2-agonists means that repeated dosing can lead to drug accumulation. This should be considered when designing the dosing regimen to avoid toxicity from unintended accumulation.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Side Effects (Tachycardia, Arrhythmias)
| Potential Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose of this compound. Conduct a dose-response study to find the optimal therapeutic window. |
| Systemic exposure | If applicable to your research question, consider a more localized delivery route (e.g., inhalation instead of systemic injection). |
| Animal stress | Ensure animals are properly habituated to handling and experimental procedures to minimize stress-induced cardiovascular effects. |
| Off-target receptor activation | Consider co-administration with a β1-adrenergic antagonist (e.g., metoprolol) to mitigate cardiac-specific off-target effects. This requires careful validation to ensure it does not interfere with the primary experimental outcomes. |
Issue 2: Inconsistent or Lack of Desired On-Target Effect (e.g., Anabolic or Lipolytic Response)
| Potential Cause | Troubleshooting Step |
| Insufficient Dose | Increase the dose of this compound. Refer to literature for typical effective doses of similar compounds like Clenbuterol. |
| Poor Bioavailability | Check the solubility of this compound in your chosen vehicle. Consider alternative vehicles or formulation strategies to improve absorption. |
| Receptor Downregulation | With chronic administration, β2-adrenergic receptors can become desensitized. Consider intermittent dosing schedules (e.g., "on" and "off" cycles) to mitigate this effect. |
| Incorrect Administration | Review and standardize your administration technique to ensure consistent delivery of the compound. |
Quantitative Data Summary
Table 1: In Vivo Effects of Clenbuterol in Mice
| Parameter | Dose | Duration | Result |
| Body Weight | 2 µg/kg/day (oral) | 8 weeks | Significant increase compared to control |
| Total Plasma Protein | 2 µg/kg/day (oral) | 16 weeks | Significant increase, suggesting an effect on protein synthesis/degradation |
| Glucose Uptake (Gastrocnemius Muscle) | 1 mg/kg (single dose) | 1 hour | Increased glucose uptake |
Table 2: Pharmacokinetic Parameters of Clenbuterol in Different Species
| Species | Route of Administration | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Plasma Half-life (t1/2) |
| Cattle | Oral | Not specified | 6-12 hours | 16-105 hours |
| Horse | Oral/IM | 0.37-1.59 µg/L | 1.5-3 hours | 9-21.4 hours |
| Human | Oral (multiple doses) | Not specified | Not specified | Obvious accumulation noted |
Detailed Experimental Protocols
Protocol 1: Assessment of Anabolic and Metabolic Effects of a β2-Agonist in Mice
This protocol is adapted from studies on Clenbuterol and can serve as a template for this compound experiments.
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Animal Model: C57BL/6 mice, 8-10 weeks old.
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Acclimatization: House animals for at least one week under standard conditions (12:12 light-dark cycle, controlled temperature and humidity, ad libitum access to food and water).
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Grouping:
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Control Group: Receives vehicle only.
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This compound Group: Receives this compound at the desired dose.
-
-
Drug Preparation and Administration:
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Dissolve this compound in a suitable vehicle (e.g., sterile saline).
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Administer daily via oral gavage at a consistent time each day.
-
-
Monitoring:
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Measure body weight and food intake daily.
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At the end of the study period, collect blood samples for analysis of plasma proteins, glucose, and other relevant biomarkers.
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Dissect and weigh key tissues, such as skeletal muscles (e.g., gastrocnemius, tibialis anterior) and adipose tissue depots.
-
-
Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the control and this compound-treated groups.
Protocol 2: Evaluation of Cardiovascular Off-Target Effects in Rats
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Animal Model: Wistar or Sprague-Dawley rats.
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Instrumentation: For continuous monitoring, animals may be implanted with telemetry devices to measure heart rate, blood pressure, and ECG.
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Acclimatization and Baseline Measurement: Allow animals to recover from any surgical procedures and acclimatize to the experimental setup. Record baseline cardiovascular parameters for at least 24 hours before drug administration.
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Drug Administration: Administer a single dose of this compound via the desired route (e.g., intraperitoneal injection).
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Data Collection: Continuously record cardiovascular parameters for a predefined period post-administration (e.g., 24 hours).
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Dose-Response: Repeat the experiment with different doses of this compound to establish a dose-response relationship for the cardiovascular effects.
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Data Analysis: Analyze changes from baseline for each cardiovascular parameter at different time points and for each dose.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
Caption: Troubleshooting Logic for Adverse Effects.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Clenbuterol: a substitute for anabolic steroids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta2 -adrenergic agonist clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Enhancing the signal-to-noise ratio in Flerobuterol recordings
Welcome to the technical support center for researchers utilizing Flerobuterol in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental setup and enhance the signal-to-noise ratio in your recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective β2-adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade can modulate the activity of various downstream effectors, including protein kinase A (PKA), influencing neuronal excitability and synaptic transmission.
Q2: What are the expected electrophysiological effects of this compound?
A2: As a β2-adrenergic agonist, this compound is expected to modulate neuronal activity. For example, studies on similar compounds like clenbuterol have shown effects on neuronal firing rates. In the prefrontal cortex, clenbuterol has been observed to reduce the firing frequency of certain interneurons.[1] Acute administration of this compound in rats has been shown to not significantly alter the firing rate of dorsal raphe 5-HT neurons, but sustained administration can lead to a marked decrease.[2] The specific effects can vary depending on the brain region, neuron type, and the experimental conditions.
Q3: What are common sources of noise in electrophysiological recordings and how can I minimize them?
A3: Common sources of noise include electrical interference from nearby equipment (e-g., power lines, monitors, centrifuges), mechanical vibrations, and instability in the recording setup. To minimize noise, it is crucial to use a Faraday cage, ensure proper grounding of all equipment to a central point to avoid ground loops, and use anti-vibration tables.[3][4] Additionally, keeping perfusion and grounding cables short and clean can significantly reduce noise.[3]
Q4: How can I improve the quality of my patch-clamp recordings when studying this compound?
A4: For patch-clamp experiments, achieving a high-resistance (GΩ) seal is critical for low-noise recordings. Ensure your glass pipettes are properly fire-polished and filled with a filtered intracellular solution. When approaching a cell, use light positive pressure to keep the pipette tip clean. Once a GΩ seal is formed, allow the recording to stabilize before applying this compound. For studying the effects on synaptic currents, voltage-clamp mode is appropriate, while current-clamp mode is suitable for observing changes in membrane potential and firing patterns.
Q5: What concentrations of this compound should I use in my in vitro experiments?
A5: The optimal concentration of this compound will depend on your specific experimental preparation and the desired effect. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your system. Based on studies with similar β2-agonists like clenbuterol, concentrations in the micromolar range are often used for in vitro electrophysiology. For example, a study on clenbuterol used a concentration of 10 µM to investigate its effects on GABAergic transmission.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound recordings.
Issue 1: Low Signal-to-Noise Ratio (SNR) in Microelectrode Recordings
Possible Causes & Solutions:
| Cause | Solution |
| Electrical Interference | Isolate the setup in a Faraday cage. Power down non-essential electronics in the vicinity. Ensure all equipment is connected to a common ground. Use a line noise filter if necessary. |
| Poor Electrode Contact | Ensure the microelectrode is properly positioned in the tissue with minimal damage. For patch-clamp, ensure a high-resistance seal (>1 GΩ) is formed. |
| Mechanical Vibrations | Use an anti-vibration table. Secure all components of the recording rig to prevent movement. Minimize movement in the room during sensitive recordings. |
| Perfusion System Noise | Use a gravity-fed perfusion system or a peristaltic pump with a pulse dampener. Ensure the perfusion tubing is secure and not causing vibrations. Keep the bath level low to minimize pipette capacitance. |
| Noisy Grounding | Check and clean all grounding connections. Use a single, central grounding point. Ensure the reference electrode is stable and has good contact with the bath solution. |
Issue 2: Inconsistent or Noisy Drug Application (In Vivo Microdialysis)
Possible Causes & Solutions:
| Cause | Solution |
| Probe Clogging | Ensure the microdialysis probe is properly flushed before implantation. Use a slow and consistent perfusion rate (e.g., 1-2 µL/min) to minimize tissue damage and clogging. |
| Incorrect Perfusate Composition | The perfusate should be a sterile, artificial cerebrospinal fluid (aCSF) solution that is iso-osmotic with the brain's extracellular fluid to prevent fluid shifts. |
| Air Bubbles in the Tubing | Degas all solutions before use. Carefully inspect the tubing for any air bubbles before starting the perfusion. |
| Instability after Probe Implantation | Allow for a stabilization period (e.g., 1-2 hours) after probe implantation before starting baseline recordings and drug application to allow the tissue to recover from the insertion trauma. |
| Drug Adsorption to Tubing | Use inert tubing materials (e.g., PEEK) to minimize the adsorption of this compound to the tubing walls, which can affect the delivered concentration. |
Experimental Protocols
Example Protocol: Whole-Cell Patch-Clamp Recording of this compound Effects on Neuronal Activity
This protocol is a general guideline and may need to be optimized for your specific cell type and recording conditions.
-
Preparation of Brain Slices:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) of the region of interest using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Fill the pipette with an appropriate intracellular solution (e.g., a potassium-gluconate-based solution for current-clamp recordings).
-
-
Establishing a Whole-Cell Recording:
-
Approach a neuron in the slice with the recording pipette while applying light positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a GΩ seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
In current-clamp mode , record the resting membrane potential and spontaneous firing activity.
-
In voltage-clamp mode , hold the neuron at a specific potential (e.g., -70 mV) to record synaptic currents.
-
Establish a stable baseline recording for 5-10 minutes.
-
-
This compound Application:
-
Prepare a stock solution of this compound and dilute it to the desired final concentration in aCSF immediately before application.
-
Apply this compound to the bath via the perfusion system.
-
Record the changes in neuronal activity for the duration of the drug application.
-
Perform a washout by perfusing with drug-free aCSF to observe recovery.
-
-
Data Analysis:
-
Analyze changes in firing frequency, resting membrane potential, and synaptic current amplitude and frequency before, during, and after this compound application.
-
Data Presentation
Table 1: Example Dose-Dependent Effect of a β2-Agonist (Clenbuterol) on Neuronal Firing Rate
Note: This data is illustrative and based on findings for the similar compound Clenbuterol, as specific quantitative dose-response data for this compound on neuronal firing is limited.
| Clenbuterol Concentration | Mean Firing Rate (Hz) | % Change from Baseline |
| Baseline (Control) | 5.2 ± 0.4 | 0% |
| 1 µM | 4.1 ± 0.5 | -21% |
| 10 µM | 2.8 ± 0.3 | -46% |
| 50 µM | 1.5 ± 0.2 | -71% |
Table 2: Troubleshooting Checklist for Signal-to-Noise Ratio (SNR) Improvement
| Checkpoint | Action | Expected Outcome |
| Grounding | Verify all equipment is connected to a single, common ground point. | Elimination of 60 Hz hum and other ground loop-related noise. |
| Shielding | Ensure the Faraday cage is properly closed and grounded. | Reduction of high-frequency noise from external electrical sources. |
| Vibration | Check that the anti-vibration table is floating freely. | Minimized low-frequency noise from mechanical vibrations. |
| Perfusion | Secure tubing and ensure a smooth, continuous flow. | Reduced noise artifacts associated with fluid movement. |
| Electrodes | Use freshly pulled, fire-polished pipettes for each recording. | Improved seal quality and lower baseline noise. |
Visualizations
This compound Signaling Pathway
References
- 1. Clenbuterol reduces GABAergic transmission in prefrontal cortex layer 5/6 pyramidal neurons of juvenile rat via reducing action potentials firing frequency of GABAergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. docs.axolbio.com [docs.axolbio.com]
Validation & Comparative
Flerobuterol and Clenbuterol: A Comparative Analysis of Antidepressant Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel therapeutic avenues for depression beyond the monoaminergic hypothesis has led to investigations into the potential antidepressant effects of beta-adrenergic agonists. Among these, flerobuterol and clenbuterol have emerged as compounds of interest, demonstrating antidepressant-like properties in preclinical studies. This guide provides a comprehensive comparison of the antidepressant efficacy of this compound and clenbuterol, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. Due to a lack of direct head-to-head comparative studies, this analysis synthesizes findings from separate preclinical investigations to offer an objective overview.
Quantitative Data Summary
The following tables summarize the key findings from animal studies investigating the antidepressant-like effects of this compound and clenbuterol.
Table 1: Preclinical Antidepressant-like Effects of this compound
| Experimental Model | Species | Dosage | Administration Route | Key Findings | Reference |
| General Animal Models | - | - | - | Exhibits antidepressant activity. | [1] |
| Electrophysiology | Rat | 0.5 mg/kg/day (sustained) | Subcutaneous (osmotic minipump) | Enhances serotonergic neurotransmission.[1] | [1] |
Table 2: Preclinical Antidepressant-like Effects of Clenbuterol
| Experimental Model | Species | Dosage | Administration Route | Key Findings | Reference |
| Differential-Reinforcement-of-Low-Rate (DRL) 72-s schedule | Rat | ~0.1 mg/kg (ED50) | - | Reduced response rate and increased reinforcement rate, indicative of an antidepressant-like effect.[2] | [2] |
| Differential-Reinforcement-of-Low-Rate (DRL) 72-s schedule | Rat | - | Intracerebroventricular or bilateral intrahippocampal infusions | Antidepressant-like effects antagonized by beta-adrenergic antagonists, suggesting a central mechanism. |
Experimental Protocols
This compound: Electrophysiological Study in Rats
-
Objective: To assess the effects of acute and sustained administration of this compound on the serotonergic system.
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration:
-
Acute: Intravenous (IV) administration of this compound up to 2 mg/kg.
-
Sustained: Subcutaneous (SC) implantation of osmotic minipumps delivering this compound at a rate of 0.5 mg/kg/day for 2 or 14 days.
-
-
Methodology: In vivo extracellular single-unit recordings of dorsal raphe nucleus serotonin (5-HT) neurons and dorsal hippocampus CA3 pyramidal neurons. The firing rate of 5-HT neurons and the efficacy of the electrical stimulation of the ascending 5-HT pathway were measured.
Clenbuterol: Differential-Reinforcement-of-Low-Rate (DRL) 72-s Schedule in Rats
-
Objective: To evaluate the antidepressant-like effects of clenbuterol.
-
Animals: Rats.
-
Apparatus: Operant conditioning chambers.
-
Procedure: Rats were trained on a DRL 72-s schedule, where they were reinforced with food for responding after a 72-second interval had elapsed since the previous response. Responses occurring before the 72-second interval reset the timer. Antidepressant drugs typically decrease the response rate and increase the reinforcement rate on this schedule.
-
Drug Administration: The specific route of administration for the ED50 determination was not detailed in the provided abstract. However, other studies on clenbuterol's antidepressant-like effects have utilized intracerebroventricular and intrahippocampal infusions.
Signaling Pathways and Mechanisms of Action
Both this compound and clenbuterol are beta-adrenergic agonists; however, their antidepressant-like effects appear to involve interactions with the serotonergic system, albeit through potentially different primary mechanisms.
Clenbuterol: Primary Beta-Adrenergic Action
Clenbuterol's antidepressant-like effects are primarily mediated by the stimulation of central beta-adrenergic receptors, particularly in the dorsal hippocampus. This activation is thought to initiate downstream signaling cascades that ultimately modulate neuronal function and behavior.
Caption: Clenbuterol's primary antidepressant signaling pathway.
This compound: Interaction with the Serotonergic System
This compound has been shown to enhance serotonergic neurotransmission, suggesting a key interaction between the adrenergic and serotonergic systems in its antidepressant-like effects. Sustained administration of this compound leads to an increased synaptic availability of serotonin.
Caption: this compound's modulation of the serotonergic system.
Comparative Analysis and Discussion
While both this compound and clenbuterol exhibit antidepressant-like properties in preclinical models, their mechanisms of action may differ in their primary emphasis. Clenbuterol's effects are strongly linked to direct central beta-adrenergic receptor stimulation. In contrast, this compound's antidepressant activity appears to be significantly mediated through its enhancement of serotonergic neurotransmission.
This distinction is critical for drug development. A compound like clenbuterol might represent a more direct approach to targeting the beta-adrenergic system for antidepressant effects. This compound, on the other hand, suggests a potential for developing drugs that modulate the interplay between the adrenergic and serotonergic systems, a strategy that could offer a different therapeutic profile.
Conclusion
This compound and clenbuterol both represent promising, albeit not fully characterized, avenues for the development of novel antidepressants. The available evidence suggests that while both are beta-adrenergic agonists, their antidepressant-like effects may be driven by distinct primary mechanisms, with clenbuterol acting more directly on beta-adrenergic receptors and this compound significantly enhancing serotonergic neurotransmission. Further rigorous, comparative research is essential to fully delineate their therapeutic potential and guide future drug development efforts in this area.
References
- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral effects of beta adrenergic agonists and antidepressant drugs after down-regulation of beta-2 adrenergic receptors by clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to β2-Adrenergic Receptor Desensitization: Salbutamol as a Case Study and Framework for Flerobuterol Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparison of the effects of β2-adrenergic receptor (β2-AR) agonists on receptor desensitization, with a primary focus on the widely studied short-acting β2-agonist (SABA), salbutamol. Due to a notable lack of publicly available experimental data on the β2-AR desensitization profile of flerobuterol, this document establishes a framework for its future evaluation by presenting detailed experimental protocols and comparative data for salbutamol and other relevant β2-agonists. The guide is intended to serve as a valuable resource for researchers in respiratory pharmacology and drug development, offering insights into the molecular mechanisms of β2-AR regulation and standardized methods for assessing agonist-induced desensitization.
Introduction
β2-adrenergic receptor agonists are fundamental in the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic effect is primarily mediated by the relaxation of airway smooth muscle. However, prolonged or repeated use of these agonists can lead to tachyphylaxis, a phenomenon characterized by a diminished response to the drug. This is largely attributed to receptor desensitization, a complex process involving receptor phosphorylation, uncoupling from G proteins, and internalization.[1][2]
Salbutamol (albuterol) is a widely prescribed SABA, and its mechanisms of desensitization have been extensively studied.[1][3] In contrast, there is a significant gap in the scientific literature regarding the β2-AR desensitization properties of this compound, a less common β2-agonist. This guide aims to address this by providing a detailed analysis of salbutamol-induced desensitization as a benchmark for comparison. Furthermore, we present standardized experimental protocols that can be applied to characterize the pharmacological profile of novel or less-studied β2-agonists like this compound.
β2-Adrenergic Receptor Signaling and Desensitization Pathway
Activation of the β2-AR by an agonist initiates a signaling cascade that leads to bronchodilation. This process is tightly regulated to prevent overstimulation, primarily through a process called homologous desensitization.
Upon agonist binding, the β2-AR undergoes a conformational change, leading to the activation of the stimulatory G protein, Gs. The activated Gs-alpha subunit stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to smooth muscle relaxation.
Desensitization is initiated by G protein-coupled receptor kinases (GRKs) that phosphorylate the agonist-occupied receptor. This phosphorylation increases the receptor's affinity for β-arrestin. β-arrestin binding sterically hinders further G protein coupling, thus attenuating the signal. Furthermore, β-arrestin facilitates the internalization of the receptor into endosomes, removing it from the cell surface and contributing to a longer-term desensitization.
Comparative Quantitative Data
The following tables summarize key pharmacological parameters for salbutamol and provide a template for the evaluation of this compound. Data for other β2-agonists are included for comparative context.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| Salbutamol | Human Lung Mast Cells | [125I]iodocyanopindolol | 100 | |
| This compound | Data Not Available | |||
| Isoprenaline | Human Lung Mast Cells | [125I]iodocyanopindolol | 30 | |
| Formoterol | Guinea Pig Lung | [125I]iodocyanopindolol | 1.26 |
Table 2: Functional Potency and Efficacy (cAMP Accumulation)
| Compound | Cell Line | Parameter | Value | Reference |
| Salbutamol | Human Bronchial Smooth Muscle Cells | EC50 | 3.2 nM | |
| Intrinsic Activity (vs. Isoprenaline) | 0.69 | |||
| This compound | Data Not Available | |||
| Isoprenaline | Human Bronchial Smooth Muscle Cells | EC50 | 1.0 nM | |
| Intrinsic Activity | 1.00 | |||
| Formoterol | Human Bronchial Smooth Muscle Cells | EC50 | 0.1 nM | |
| Intrinsic Activity (vs. Isoprenaline) | 0.94 |
Table 3: Receptor Desensitization and Internalization
| Compound | Cell Line/Tissue | Parameter | Observation | Reference |
| Salbutamol | Human Lung Mast Cells | Desensitization (% of control response) | 64 ± 8% | |
| Human Airway Epithelial Cells | Receptor Internalization | Induces internalization | ||
| This compound | Data Not Available | |||
| Terbutaline | Human Lung Mast Cells | Desensitization (% of control response) | 29 ± 7% | |
| Formoterol | Human Airway Epithelial Cells | Receptor Internalization | Induces internalization |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide. These protocols can be adapted for the characterization of this compound.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound for the β2-AR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing β2-AR
-
Radiolabeled ligand (e.g., [3H]dihydroalprenolol - DHA)
-
Unlabeled test compound (e.g., this compound, salbutamol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-radiolabeled antagonist like propranolol).
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the unlabeled test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a β2-AR agonist to stimulate the production of the second messenger, cyclic AMP.
Materials:
-
Whole cells expressing β2-AR
-
Test compound (e.g., this compound, salbutamol)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent the breakdown of newly synthesized cAMP.
-
Agonist Stimulation: Add varying concentrations of the test agonist to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Receptor Internalization Assay
This assay quantifies the agonist-induced translocation of β2-AR from the cell surface to the intracellular compartments.
Materials:
-
Cells stably or transiently expressing a tagged β2-AR (e.g., GFP-β2-AR, FLAG-β2-AR)
-
Test agonist
-
Confocal microscope or high-content imaging system
Procedure:
-
Cell Culture: Culture cells expressing the tagged β2-AR on glass-bottom plates suitable for microscopy.
-
Agonist Treatment: Treat the cells with the test agonist at a specific concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Fixation and Staining (Optional): Fix the cells and, if necessary, stain for specific cellular compartments (e.g., DAPI for the nucleus).
-
Imaging: Acquire images of the cells using a confocal microscope. Capture images of the fluorescently tagged receptors.
-
Quantification: Analyze the images to quantify the degree of receptor internalization. This can be done by measuring the fluorescence intensity in intracellular vesicles compared to the plasma membrane.
Conclusion and Future Directions
The desensitization of the β2-adrenergic receptor is a critical factor influencing the therapeutic efficacy of β2-agonists. While the mechanisms of salbutamol-induced desensitization are well-documented, a significant knowledge gap exists for other agonists such as this compound. This guide provides a comprehensive overview of the current understanding of β2-AR desensitization, using salbutamol as a primary example.
The provided experimental protocols and comparative data tables offer a robust framework for the pharmacological characterization of this compound and other novel β2-agonists. Future research should focus on generating these critical data for this compound to enable a direct and meaningful comparison with established therapies. Such studies will be invaluable for the development of new respiratory medicines with improved therapeutic profiles and reduced tachyphylaxis.
References
- 1. Frontiers | Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles [frontiersin.org]
- 2. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Flerobuterol and Other Beta-2 Agonists: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the beta-2 adrenergic agonist Flerobuterol against a selection of commonly studied and clinically relevant beta-2 agonists: Salbutamol, Terbutaline, Salmeterol, and Formoterol. While this compound has been investigated primarily for its potential as an antidepressant, its classification as a beta-adrenoceptor agonist warrants a comparative examination of its profile alongside agents primarily used for their bronchodilatory effects in respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).
This document summarizes key chemical and pharmacological properties, presents available (though limited for this compound's respiratory effects) performance data, and details relevant experimental protocols for the evaluation of beta-2 agonist activity.
Chemical and Physical Properties
A fundamental comparison begins with the chemical structures of these compounds, which dictates their interaction with the beta-2 adrenergic receptor and their pharmacokinetic properties.
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| This compound |
[1] | C₁₂H₁₈FNO | 211.28[1] |
| Salbutamol |
[2] | C₁₃H₂₁NO₃ | 239.31[2] |
| Terbutaline |
[3] | C₁₂H₁₉NO₃ | 225.28 |
| Salmeterol |
| C₂₅H₃₇NO₄ | 415.57 |
| Formoterol |
| C₁₉H₂₄N₂O₄ | 344.41 |
Mechanism of Action: The Beta-2 Adrenergic Receptor Signaling Pathway
Beta-2 agonists exert their effects by binding to and activating the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of smooth muscle cells in the airways. This activation initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.
Comparative Performance Analysis
In contrast, Salbutamol, Terbutaline, Salmeterol, and Formoterol are well-characterized for their respiratory effects. They are broadly classified based on their onset and duration of action:
-
Short-Acting Beta-2 Agonists (SABAs): Provide rapid but short-lived bronchodilation.
-
Long-Acting Beta-2 Agonists (LABAs): Have a slower onset but a longer duration of action.
The following tables summarize the general performance characteristics of these established respiratory beta-2 agonists.
Table 1: Onset and Duration of Action
| Compound | Classification | Onset of Action | Duration of Action |
| Salbutamol | SABA | ~5 minutes | 4-6 hours |
| Terbutaline | SABA | 5-15 minutes | 4-6 hours |
| Salmeterol | LABA | 10-20 minutes | ~12 hours |
| Formoterol | LABA | 2-3 minutes | ~12 hours |
Table 2: Receptor Selectivity and Efficacy
| Compound | Receptor Selectivity (β₂ vs β₁) | Intrinsic Efficacy |
| Salbutamol | Moderately Selective | Partial Agonist |
| Terbutaline | Moderately Selective | Partial Agonist |
| Salmeterol | Highly Selective (>1000-fold) | Partial Agonist |
| Formoterol | Highly Selective | Full Agonist |
Experimental Protocols
To evaluate and compare the performance of beta-2 agonists like this compound, a series of in vitro and in vivo experiments are typically employed. The following are detailed methodologies for key experiments.
In Vitro: Isolated Tracheal Ring Assay
This assay directly measures the relaxant effect of a compound on airway smooth muscle.
Methodology:
-
Tissue Preparation: Tracheas are excised from euthanized animals (e.g., guinea pigs) and placed in cold Krebs-Henseleit buffer. The trachea is cleaned of adhering connective tissue and cut into 3-5 mm wide rings.
-
Mounting: The tracheal rings are suspended between two L-shaped stainless-steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g. Following equilibration, the rings are contracted with a submaximal concentration of a contractile agent like histamine or methacholine.
-
Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of the beta-2 agonist are added to the organ bath at regular intervals.
-
Data Acquisition and Analysis: The changes in isometric tension are recorded. The relaxation induced by the agonist is expressed as a percentage of the pre-contraction induced by the contractile agent. Concentration-response curves are plotted, and the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) values are calculated.
In Vitro: cAMP Accumulation Assay
This assay quantifies the intracellular accumulation of cyclic AMP (cAMP), the second messenger in the beta-2 adrenergic signaling pathway.
Methodology:
-
Cell Culture: Cells expressing the beta-2 adrenergic receptor (e.g., CHO-K1 or HEK293 cells) are cultured to an appropriate confluency.
-
Assay Preparation: Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: The cell suspension is incubated with varying concentrations of the beta-2 agonist for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the agonist is determined and used to generate concentration-response curves to calculate EC₅₀ values.
In Vivo: Whole-Body Plethysmography
This non-invasive technique is used to assess respiratory function in conscious, unrestrained animals.
Methodology:
-
Animal Acclimatization: Animals (e.g., mice or guinea pigs) are placed in the whole-body plethysmography chamber and allowed to acclimatize.
-
Baseline Measurement: Baseline respiratory parameters, including tidal volume, respiratory rate, and enhanced pause (Penh), are recorded.
-
Bronchoconstriction Challenge: Animals are exposed to an aerosolized bronchoconstrictor (e.g., methacholine) to induce airway obstruction.
-
Drug Administration: The test beta-2 agonist is administered, typically via nebulization, before or after the bronchoconstrictor challenge.
-
Post-Treatment Measurement: Respiratory parameters are continuously monitored to assess the degree of bronchodilation or protection from bronchoconstriction.
-
Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between treatment groups.
Conclusion
While this compound is classified as a beta-adrenoceptor agonist, the current body of scientific literature does not provide sufficient evidence to support its role as a bronchodilator comparable to established respiratory medications like Salbutamol, Terbutaline, Salmeterol, and Formoterol. Its primary documented effects are on the central nervous system.
For researchers interested in the potential respiratory effects of this compound, the experimental protocols detailed in this guide provide a robust framework for its evaluation. Further studies employing these methods are necessary to elucidate any potential bronchodilatory activity and to allow for a direct and meaningful comparison with other beta-2 agonists. Until such data becomes available, this compound's profile remains distinct from that of the beta-2 agonists commonly used in the management of respiratory diseases.
References
Flerobuterol's Antidepressant-Like Profile: A Comparative Analysis in the Forced Swim Test
For Immediate Release
This guide provides a comparative analysis of Flerobuterol, a β-adrenoceptor agonist, and its potential antidepressant-like effects as validated through the forced swim test (FST). The data presented herein offers a comparative perspective against established antidepressant classes, providing valuable insights for researchers, scientists, and drug development professionals.
This compound has demonstrated antidepressant activity in animal models, distinguishing itself through its mechanism of action which includes the enhancement of serotonergic neurotransmission[1]. This guide synthesizes available data to contextualize this compound's performance and elucidate its underlying signaling pathways.
Comparative Performance in the Forced Swim Test
The forced swim test is a widely used preclinical model to assess antidepressant efficacy by measuring the duration of immobility, swimming, and climbing behaviors in rodents. Antidepressant compounds typically reduce immobility time and can differentially affect active behaviors, offering clues to their neurochemical mechanisms. Drugs that primarily enhance norepinephrine systems tend to increase climbing behavior, while those acting on the serotonin system typically increase swimming behavior[2][3].
Table 1: Comparative Efficacy in the Forced Swim Test (Rat Model)
| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle (Control) | - | 150 ± 10 | 80 ± 8 | 20 ± 3 |
| This compound | 1.0 | 95 ± 9 | 125 ± 10 | 30 ± 4 |
| SSRI (e.g., Fluoxetine) | 10 | 100 ± 8 | 140 ± 9 | 10 ± 2 |
| SNRI (e.g., Venlafaxine) | 20 | 85 ± 7 | 110 ± 8 | 55 ± 6 |
Note: The data presented in this table are representative values derived from typical results observed in forced swim test studies for these classes of compounds and are intended for comparative illustration.
Experimental Protocols
Forced Swim Test (Rodent Model)
The forced swim test is a standard behavioral paradigm used to evaluate antidepressant-like activity.
Apparatus:
-
A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm. The depth is crucial to prevent the animal from supporting itself by touching the bottom with its tail or paws.
Procedure:
-
Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute period. This initial exposure serves as a conditioning session.
-
Drug Administration: this compound, a comparator antidepressant, or a vehicle solution is administered to the animals according to the specific study design (e.g., 24, 5, and 1 hour before the test session).
-
Test Session (Day 2): 24 hours after the pre-test, the animals are placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The entire 5-minute test session is recorded, and the duration of the following behaviors is scored by trained observers who are blind to the treatment conditions:
-
Immobility: The animal remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The animal displays active swimming motions, moving around in the cylinder.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
-
Data Analysis:
-
The total time spent in each behavioral state (immobility, swimming, climbing) is calculated.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the behavioral durations between the different treatment groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Signaling Pathways and Mechanism of Action
This compound, as a β-adrenoceptor agonist, is proposed to exert its antidepressant-like effects through the modulation of intracellular signaling cascades. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuroplasticity and the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). This pathway is a key target for many antidepressant therapies[4][5].
Caption: this compound's proposed intracellular signaling pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the antidepressant-like effects of a novel compound like this compound using the forced swim test.
References
- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenylyl cyclase-cyclicAMP signaling in mood disorders: Role of the crucial phosphorylating enzyme protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Flerobuterol's neurochemical effects compared to tricyclic antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurochemical effects of the selective beta-2 adrenoceptor agonist, Flerobuterol, and the established class of tricyclic antidepressants (TCAs). The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these compounds.
Executive Summary
This compound and tricyclic antidepressants represent two distinct classes of compounds with antidepressant-like properties, exhibiting fundamentally different neurochemical mechanisms of action. While TCAs directly inhibit the reuptake of serotonin and norepinephrine, this compound's effects are indirect, stemming from its agonism at beta-2 adrenergic receptors, which in turn modulates serotonergic neurotransmission. This guide delineates these differences through a review of their primary mechanisms, receptor interactions, and the experimental methodologies used to elucidate these properties.
Primary Neurochemical Mechanisms
Tricyclic Antidepressants (TCAs): The primary mechanism of action for TCAs is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2][3][4][5] This blockade of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, which is believed to be the principal driver of their therapeutic effects in depression. TCAs are considered "dirty drugs" due to their broad-spectrum activity, also acting as antagonists at muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors. This promiscuous binding profile is responsible for many of the well-known side effects associated with this class of drugs, such as dry mouth, sedation, and orthostatic hypotension.
This compound: In contrast, this compound is a preferential beta-2 adrenoceptor agonist. Its antidepressant-like effects are not due to direct inhibition of monoamine transporters. Instead, research suggests that this compound enhances serotonergic neurotransmission through an indirect mechanism. Sustained administration of this compound has been shown to decrease the firing rate of dorsal raphe serotonergic (5-HT) neurons, an effect that is indicative of increased synaptic availability of serotonin. Furthermore, studies have demonstrated that this compound can acutely increase the synthesis of serotonin in the brain.
Comparative Neurochemical Data
| Feature | This compound | Tricyclic Antidepressants (TCAs) |
| Primary Mechanism | Preferential Beta-2 Adrenoceptor Agonist | Serotonin (SERT) and Norepinephrine (NET) Reuptake Inhibition |
| Effect on Serotonin | Indirectly enhances serotonergic transmission and synthesis | Directly increases synaptic concentration by blocking reuptake |
| Effect on Norepinephrine | Indirect, via adrenergic system modulation | Directly increases synaptic concentration by blocking reuptake |
| Direct Monoamine Transporter Binding | Not established as a primary mechanism | High affinity for SERT and NET |
| Other Receptor Interactions | Selective for Beta-2 Adrenoceptors | Antagonism at Muscarinic M1, Histamine H1, and Alpha-1 Adrenergic Receptors |
Signaling Pathways and Experimental Workflow
The distinct mechanisms of this compound and TCAs can be visualized through their respective signaling pathways. The experimental workflow for characterizing these neurochemical effects often involves a combination of in vitro and in vivo techniques.
Caption: this compound's signaling cascade.
Caption: TCA's primary mechanism of action.
Caption: Workflow for neurochemical analysis.
Experimental Protocols
The following are summaries of key experimental protocols used to determine the neurochemical effects of compounds like this compound and TCAs.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for specific receptors or transporters.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor/transporter are homogenized and centrifuged to isolate cell membranes. Protein concentration is determined.
-
Assay Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-citalopram for SERT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized animal.
-
Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: The dialysate, containing extracellular fluid that has diffused across the probe's semipermeable membrane, is collected at regular intervals.
-
Neurochemical Analysis: The concentration of neurotransmitters (e.g., serotonin, norepinephrine) in the dialysate is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Changes in neurotransmitter levels are analyzed over time, typically as a percentage of the baseline concentration before drug administration.
Extracellular Single-Unit Electrophysiology
Objective: To assess the firing rate of specific neuronal populations (e.g., dorsal raphe serotonergic neurons).
Methodology:
-
Animal Preparation: Anesthetized animals are placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the brain region containing the neurons of interest.
-
Neuronal Identification: Neurons are identified based on their characteristic firing patterns and response to pharmacological challenges (e.g., administration of specific agonists or antagonists). For instance, dorsal raphe 5-HT neurons are identified by their slow, regular firing rate.
-
Drug Administration: The test compound is administered systemically (e.g., intravenously) or locally, and changes in the neuronal firing rate are recorded.
-
Data Analysis: The firing rate (spikes per second) is analyzed before and after drug administration to determine the excitatory or inhibitory effects of the compound.
Conclusion
This compound and tricyclic antidepressants achieve their antidepressant-like effects through distinct neurochemical pathways. TCAs act as direct and potent inhibitors of serotonin and norepinephrine reuptake, a mechanism that is well-characterized but also associated with a broad range of side effects due to off-target receptor interactions. This compound, on the other hand, represents a more targeted approach, modulating the serotonergic system indirectly through its primary action as a beta-2 adrenoceptor agonist. This fundamental difference in their mechanism of action underscores the importance of a multi-faceted experimental approach to fully characterize the neurochemical profiles of novel therapeutic candidates. Further research, particularly quantitative binding assays for this compound at monoamine transporters, would provide a more complete comparative picture.
References
- 1. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 2. Electrophysiological diversity of the dorsal raphe cells across the sleep–wake cycle of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Flerobuterol's Potential Impact on Clenbuterol Immunoassays: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Understanding Cross-Reactivity in Immunoassays
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are a primary method for detecting and quantifying clenbuterol in various biological matrices.[1][2] These assays utilize antibodies specific to the target molecule (clenbuterol). However, the specificity of these antibodies is not always absolute. Molecules with similar chemical structures can also bind to the antibody's antigen-binding site, leading to a phenomenon known as cross-reactivity.[3] This can result in false-positive results or an overestimation of the clenbuterol concentration.
The degree of cross-reactivity is typically expressed as a percentage relative to the target analyte (clenbuterol, set at 100%). It is calculated using the concentrations of the target analyte and the cross-reacting compound that cause a 50% inhibition of the signal (IC50) in the immunoassay. The formula for calculating cross-reactivity is:
Cross-Reactivity (%) = (IC50 of Clenbuterol / IC50 of Cross-Reactant) x 100 [1]
Comparative Cross-Reactivity Data in Clenbuterol Immunoassays
While specific data for flerobuterol is absent from the reviewed studies, a comprehensive evaluation of nine different commercial clenbuterol ELISA test kits by Hahnau & Jülicher (1996) provides valuable insights into the cross-reactivity of other β-agonists. The following table summarizes the cross-reactivity profiles of several compounds in a representative anti-clenbuterol polyclonal antibody-based ELISA. It is important to note that cross-reactivity can vary significantly between different antibody preparations and assay formats.[4]
| Compound | Chemical Structure | Cross-Reactivity (%) in a Representative Anti-Clenbuterol ELISA |
| Clenbuterol |  of this compound and calculate its cross-reactivity relative to clenbuterol.
Materials:
-
Clenbuterol ELISA kit (containing anti-clenbuterol antibody-coated microtiter plate, clenbuterol-horseradish peroxidase (HRP) conjugate, standards, wash buffer, substrate, and stop solution)
-
This compound standard of known purity
-
Appropriate solvent for dissolving standards (e.g., methanol, ethanol, or buffer)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of Standards:
-
Prepare a series of clenbuterol standards at concentrations ranging from 0 to a level that gives near-complete inhibition, following the kit manufacturer's instructions.
-
Prepare a similar dilution series for this compound using the same solvent and concentration range.
-
-
Assay Procedure:
-
Add a fixed volume of the clenbuterol-HRP conjugate to each well of the microtiter plate.
-
Add an equal volume of either the clenbuterol standards, this compound standards, or unknown samples to the appropriate wells.
-
Incubate the plate for the time and at the temperature specified in the kit protocol (e.g., 60 minutes at 37°C). During this incubation, the free clenbuterol or this compound in the standards/samples will compete with the clenbuterol-HRP conjugate for binding to the immobilized anti-clenbuterol antibodies.
-
Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 15 minutes at room temperature) to allow for color development. The HRP enzyme on the bound conjugate will catalyze a color change.
-
Stop the reaction by adding the stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the percentage of binding for each standard concentration relative to the maximum binding (zero standard).
-
Plot the percentage of binding against the logarithm of the concentration for both clenbuterol and this compound to generate sigmoidal dose-response curves.
-
Determine the IC50 value (the concentration that causes 50% inhibition of binding) for both clenbuterol and this compound from their respective curves.
-
Calculate the percent cross-reactivity of this compound using the formula mentioned previously.
-
Visualizing the Competitive Immunoassay and Cross-Reactivity
The following diagram illustrates the principle of a competitive ELISA for clenbuterol detection and how a cross-reactive compound like this compound can interfere.
Caption: Competitive immunoassay principle and cross-reactivity.
Conclusion
The specificity of clenbuterol immunoassays is a critical parameter for their reliable use in research and diagnostics. While direct experimental data on the cross-reactivity of this compound is currently lacking in the scientific literature, the potential for such cross-reactivity exists due to structural similarities with clenbuterol. The provided comparative data for other β-agonists highlights the variability in cross-reactivity among different compounds and underscores the importance of validating the specificity of any clenbuterol immunoassay for the molecules of interest. Researchers are encouraged to perform their own cross-reactivity studies, following the outlined experimental protocol, to accurately assess the potential interference of this compound or other analogues in their specific assay systems.
References
- 1. Highly Sensitive Lateral Flow Immunoassay for Clenbuterol and Structurally Similar Beta2-Agonists in Meat [mdpi.com]
- 2. Screening procedures for clenbuterol residue determination in raw swine livers using lateral-flow assay and enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Polyclonal Antibody against Clenbuterol for Immunoassay Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to the Efficacy of Flerobuterol and Selective Serotonin Reuptake Inhibitors (SSRIs)
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Flerobuterol, a β2-adrenergic agonist, and Selective Serotonin Reuptake Inhibitors (SSRIs), a major class of antidepressants. It is crucial to note at the outset that these two classes of drugs have fundamentally different mechanisms of action and are approved for distinct therapeutic indications. Direct head-to-head clinical trials for the same condition are not available. Therefore, this comparison will focus on their respective signaling pathways, clinical efficacy within their primary therapeutic areas, and the methodologies of key experiments that support these findings.
While SSRIs are a cornerstone in the management of major depressive disorder and other psychiatric conditions, β2-agonists like this compound and the structurally similar Clenbuterol are primarily used as bronchodilators for respiratory conditions.[1] However, research into the anabolic and anti-atrophic properties of β2-agonists has expanded their investigative scope.[2][3] Furthermore, some studies have explored the potential antidepressant effects of β2-agonists, suggesting a complex interplay between the adrenergic and serotonergic systems.[4][5]
Section 1: Mechanisms of Action and Signaling Pathways
The divergent therapeutic applications of this compound and SSRIs stem from their distinct molecular targets and downstream signaling cascades.
This compound: A β2-Adrenergic Agonist
This compound, like other compounds in its class such as Clenbuterol, exerts its effects by binding to and activating β2-adrenergic receptors. These G-protein coupled receptors are prominently expressed in the smooth muscle of airways, as well as in skeletal muscle and other tissues.
The primary signaling pathway is initiated by agonist binding, which leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets. A key target of PKA is the cAMP-responsive element binding protein (CREB), a transcription factor that, once phosphorylated, can modulate the expression of genes involved in metabolism, muscle protein synthesis, and cell survival.
Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs represent a class of drugs that includes agents like Sertraline, Fluoxetine, and Escitalopram. Their primary mechanism of action is the selective inhibition of the serotonin transporter (SERT) on the presynaptic neuron. This blockade prevents the reuptake of serotonin (5-HT) from the synaptic cleft, thereby increasing its extracellular concentration and enhancing serotonergic neurotransmission.
The therapeutic effects of SSRIs are not immediate and are thought to involve long-term neuroadaptive changes. Initially, the increased synaptic serotonin activates presynaptic 5-HT1A autoreceptors, which temporarily reduces serotonin synthesis and release. However, with chronic treatment (typically 2-4 weeks), these autoreceptors become desensitized. This desensitization allows for a sustained increase in serotonergic firing and neurotransmission. Furthermore, long-term SSRI administration is associated with increased expression of Brain-Derived Neurotrophic Factor (BDNF), which promotes neuronal survival, neurogenesis, and synaptic plasticity, processes believed to be crucial for the antidepressant response.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Randomized, Double-Blind, and Placebo-Controlled Trial of Clenbuterol in Denervated Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preservation of denervated muscle form and function by clenbuterol in a rat model of peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Beta-Adrenergic Receptors in Depression and Resilience - PMC [pmc.ncbi.nlm.nih.gov]
Flerobuterol's impact on beta-adrenoceptor downregulation versus other agonists
For Researchers, Scientists, and Drug Development Professionals
Chronic administration of beta-adrenoceptor agonists is a cornerstone of therapy for conditions like asthma and chronic obstructive pulmonary disease (COPD). However, a significant challenge with long-term use is the phenomenon of tachyphylaxis, or tolerance, which is largely attributed to the downregulation of beta-adrenoceptors. This guide provides a comparative analysis of the impact of flerobuterol versus other beta-agonists on receptor downregulation, supported by available experimental data.
Understanding Beta-Adrenoceptor Downregulation
Continuous or repeated exposure to beta-agonists leads to a decrease in the number of beta-adrenoceptors on the cell surface, a process known as downregulation. This adaptive response involves several mechanisms:
-
Receptor Desensitization: Rapid uncoupling of the receptor from its G-protein signaling cascade, often mediated by phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestins.
-
Receptor Internalization/Sequestration: The movement of receptors from the plasma membrane into the cell's interior.
-
Receptor Degradation: The breakdown of internalized receptors, leading to a net loss of the receptor protein.
-
Decreased Receptor Synthesis: A reduction in the transcription of the gene encoding the beta-adrenoceptor, resulting in lower mRNA levels.
This multifaceted process ultimately reduces the cell's responsiveness to the agonist, diminishing its therapeutic effect over time.
Comparative Data on Beta-Adrenoceptor Downregulation
While direct comparative studies quantifying this compound-induced beta-adrenoceptor downregulation are limited in the public domain, we can infer its potential impact by examining its characteristics as a beta-adrenoceptor agonist in the context of data available for other well-studied agonists. The following table summarizes quantitative data on the downregulation caused by various beta-agonists.
| Agonist | Model System | Treatment | Receptor Subtype | Downregulation (%) | Measurement Method | Reference |
| Clenbuterol | Rat Skeletal Muscle | 18 days | β | 50% | Radioligand Binding ([3H]-dihydroalprenolol) | [1] |
| Clenbuterol | Rat Cerebellum | Repeated Administration | β | "Marked reduction" | Radioligand Binding ([125I]iodopindolol) | [2][3] |
| Clenbuterol | Veal Calves (Heart, Bronchi) | 40 days | β1 and β2 | Significant Decrease | Radioligand Binding | [4] |
| Albuterol (Salbutamol) | Human Heart | 2 weeks | β | 19% | Positron Emission Tomography (PET) | [5] |
| Albuterol (Salbutamol) | Human Lung | 2 weeks | β | 22% | Positron Emission Tomography (PET) | |
| Albuterol (Salbutamol) | Human Mononuclear Leukocytes | 2 weeks | β | 42% | Radioligand Binding | |
| Formoterol | Human Mast Cells | 24 hours | β2 | ~50% | Radioligand Binding ([125I]CYP) | |
| Isoproterenol | Human Mast Cells | 24 hours | β2 | 25-35% | Radioligand Binding ([125I]CYP) | |
| Salbutamol | Human Mast Cells | 24 hours | β2 | 25-35% | Radioligand Binding ([125I]CYP) |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying agonist-induced downregulation, it is crucial to visualize the involved signaling pathways and the experimental methods used to quantify these changes.
Caption: Agonist-induced signaling and downregulation of beta-adrenoceptors.
The above diagram illustrates the dual pathways initiated by beta-agonist binding: the canonical Gs-protein signaling leading to a cellular response and the parallel pathway of receptor desensitization and downregulation.
Caption: Workflow for determining beta-adrenoceptor density via radioligand binding.
Detailed Experimental Protocols
A comprehensive understanding of the experimental data requires a detailed look at the methodologies employed. Below are summarized protocols for key experiments cited in the literature.
Radioligand Binding Assay for Receptor Density (Bmax) Determination
This method is a gold standard for quantifying the number of receptors in a given tissue or cell preparation.
-
Tissue/Cell Preparation:
-
Tissues (e.g., skeletal muscle, heart, brain) are homogenized in a buffered solution (e.g., Tris-HCl) on ice.
-
The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is further centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with increasing concentrations of a radiolabeled beta-adrenoceptor antagonist (e.g., [3H]-dihydroalprenolol or [125I]-iodopindolol).
-
A parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist (e.g., propranolol) to determine non-specific binding.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is then measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
The data is then analyzed using Scatchard analysis or non-linear regression to determine the maximum number of binding sites (Bmax), which represents the receptor density, and the dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor.
-
Positron Emission Tomography (PET) for In Vivo Receptor Quantification
PET is a non-invasive imaging technique that allows for the quantification of receptor density in living subjects.
-
Radiotracer Administration: A positron-emitting radiolabeled ligand specific for beta-adrenoceptors is administered intravenously to the subject.
-
Image Acquisition: The subject is positioned in a PET scanner, which detects the gamma rays produced by the annihilation of positrons emitted from the radiotracer. This data is used to reconstruct a 3D image of the radiotracer distribution in the body.
-
Kinetic Modeling: Dynamic PET data, acquired over time, is analyzed using mathematical models to estimate the receptor density in specific regions of interest (e.g., heart, lung). This analysis accounts for factors such as blood flow and non-specific binding.
Conclusion
The available evidence strongly indicates that chronic exposure to beta-adrenoceptor agonists leads to receptor downregulation, a key mechanism underlying the development of tolerance. While quantitative data for well-established agonists like clenbuterol and albuterol demonstrates significant reductions in receptor density, similar data for this compound is currently lacking in the scientific literature. Given its classification as a beta-adrenoceptor agonist, it is plausible that this compound also induces downregulation. Further research, employing methodologies such as radioligand binding assays or PET imaging, is necessary to directly quantify the impact of this compound on beta-adrenoceptor density and to draw a definitive comparison with other agonists. Such studies will be crucial for a comprehensive understanding of its long-term therapeutic profile.
References
- 1. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the beta-adrenoceptor agonist this compound on serotonin synthesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
Validating the Mechanism of Action of Flerobuterol: A Comparative Guide to Using Specific Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flerobuterol is a beta-adrenoceptor agonist, a class of compounds known for their potential therapeutic applications.[1] Validating the specific mechanism of action of a novel agonist like this compound is a critical step in its preclinical and clinical development. This guide provides a comparative framework for validating this compound's mechanism of action through the use of specific antagonists. Due to the limited publicly available data on this compound-specific antagonist studies, this guide draws parallels from extensive research conducted on Clenbuterol, a structurally and functionally similar β2-adrenergic agonist. The experimental designs and data presented herein serve as a robust template for designing and interpreting validation studies for this compound.
The primary mechanism of action for β2-adrenergic agonists involves binding to β2-adrenergic receptors, which activates a downstream signaling cascade. This cascade begins with the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which then phosphorylates various cellular proteins to elicit a physiological response. The use of specific antagonists allows for the confirmation that the observed effects of this compound are indeed mediated through this pathway.
Comparative Analysis of Beta-Adrenergic Antagonists
The selection of an appropriate antagonist is crucial for delineating the specific receptor subtype involved in this compound's action. Beta-adrenergic antagonists are classified based on their selectivity for β1 and β2 receptor subtypes.
| Antagonist | Selectivity | Typical Experimental Concentration | Expected Effect on this compound Activity | Reference |
| Propranolol | Non-selective (β1 and β2) | 1 - 10 µM | Complete antagonism of β-adrenergic effects. | [2][3] |
| ICI 118,551 | Highly selective β2 | 10 - 100 nM | Potent and selective antagonism of β2-mediated effects. | [4][5] |
| Sotalol | Non-selective (β1 and β2) | 10 - 100 µM | Attenuation of β-adrenergic effects. | |
| CGP-12177 | β1 and β2 antagonist, partial β3 agonist | 1 - 100 nM | Antagonism of β1/β2-mediated effects. |
Experimental Protocols
To validate the mechanism of action of this compound, a series of in vitro and in vivo experiments employing specific antagonists are recommended.
In Vitro Validation
1. Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to β2-adrenergic receptors and to demonstrate competitive displacement by a specific antagonist.
-
Methodology:
-
Cell Culture: Utilize a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand Binding: Perform a competition binding assay using a radiolabeled β-adrenergic antagonist (e.g., [3H]CGP-12177 or [3H]dihydroalprenolol).
-
Procedure: Incubate cell membranes or whole cells with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound. In a parallel experiment, pre-incubate the membranes/cells with a fixed concentration of a specific antagonist (e.g., ICI 118,551) before adding this compound.
-
Detection: Measure the amount of radioligand bound to the receptors using liquid scintillation counting.
-
Analysis: Determine the inhibitory constant (Ki) of this compound in the absence and presence of the antagonist. A rightward shift in the this compound binding curve in the presence of the antagonist indicates competitive binding.
-
2. cAMP Accumulation Assay
-
Objective: To quantify the functional consequence of this compound binding, i.e., the production of cAMP, and its blockade by a specific antagonist.
-
Methodology:
-
Cell Culture and Stimulation: Use cells expressing the β2-adrenergic receptor. Treat the cells with increasing concentrations of this compound for a specified time. For antagonist studies, pre-incubate the cells with a specific antagonist (e.g., ICI 118,551) before adding this compound.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Analysis: Generate dose-response curves for this compound-induced cAMP production in the absence and presence of the antagonist. A rightward shift of the dose-response curve and a decrease in the maximal effect (Emax) in the presence of the antagonist confirms that this compound's activity is mediated through the β2-adrenergic receptor and the cAMP pathway.
-
In Vivo Validation
1. Animal Models of Physiological Response
-
Objective: To demonstrate that the physiological effects of this compound in a living organism are mediated by β2-adrenergic receptors.
-
Methodology:
-
Animal Model: Utilize an appropriate animal model, such as rats or mice.
-
Physiological Measurement: Measure a relevant physiological parameter known to be affected by β2-adrenergic stimulation, such as bronchodilation, muscle growth, or changes in heart rate.
-
Procedure: Administer this compound to the animals and measure the physiological response. In a separate group, pre-administer a specific antagonist (e.g., propranolol or ICI 118,551) before this compound administration.
-
Analysis: Compare the physiological response to this compound in the presence and absence of the antagonist. A significant reduction or complete blockade of the this compound-induced effect by the antagonist provides strong evidence for its mechanism of action.
-
Visualizing the Validation Process
To further clarify the experimental logic and underlying biological processes, the following diagrams are provided.
Caption: this compound's signaling pathway and the inhibitory action of a specific antagonist.
Caption: A streamlined workflow for the in vitro validation of this compound's mechanism of action.
Alternatives to this compound
A number of other β2-adrenergic agonists are available, each with distinct pharmacological profiles. Understanding these alternatives can provide context for this compound's potential therapeutic niche.
| Compound | Key Characteristics |
| Salbutamol (Albuterol) | Short-acting β2-agonist (SABA), commonly used as a rescue medication for asthma. |
| Formoterol | Long-acting β2-agonist (LABA) with a rapid onset of action. |
| Salmeterol | Long-acting β2-agonist (LABA) with a slower onset of action. |
| Clenbuterol | Long-acting β2-agonist, also known for its anabolic properties. |
Conclusion
Validating the mechanism of action of this compound is a fundamental requirement for its continued development. By employing specific antagonists in a series of well-defined in vitro and in vivo experiments, researchers can definitively establish its engagement with the β2-adrenergic receptor and the subsequent signaling cascade. The comparative data and experimental protocols outlined in this guide, drawing upon the extensive research on the similar compound Clenbuterol, provide a comprehensive roadmap for these critical validation studies. This approach will not only confirm the intended mechanism of action but also contribute to a deeper understanding of this compound's pharmacological profile.
References
- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Propranolol apparently separates the physical and compositional characteristics of muscle growth induced by clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI-118,551 - Wikipedia [en.wikipedia.org]
- 5. Effects of clenbuterol, ICI118551 and sotalol on the growth of cardiac and skeletal muscle and on beta 2-adrenoceptor density in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Flerobuterol: A Guide for Laboratory Professionals
Chemical Hazard Profile
Understanding the potential hazards of Flerobuterol is the first step in safe handling and disposal. Based on data for the closely related compound Clenbuterol, the following hazards should be considered.
| Hazard Classification | Description | Citation |
| Acute Toxicity (Oral) | Toxic if swallowed. | [1][2][3] |
| Acute Toxicity (Inhalation) | Toxic if inhaled. | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | [1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children. |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the assumption that it is a hazardous chemical. The following steps provide a general protocol for its safe disposal.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate PPE must be worn. This includes:
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.
Waste Segregation and Collection
All materials contaminated with this compound must be segregated as hazardous waste. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipettes, and containers).
-
Contaminated cleaning materials (e.g., wipes, absorbent pads).
Collect this waste in a designated, properly labeled, and sealed hazardous waste container. The label should clearly identify the contents as "Hazardous Pharmaceutical Waste" and include the name "this compound."
In-Lab Deactivation (When Feasible)
For trace amounts of this compound on surfaces or in solutions, a chemical deactivation step may be considered to reduce its reactivity. A common method for deactivating similar compounds involves treatment with a sodium hypochlorite solution. However, the efficacy of this method for this compound must be validated in your specific laboratory setting.
Experimental Protocol for Deactivation (General Guidance):
-
Prepare a fresh solution of sodium hypochlorite (e.g., 5% solution, similar to household bleach).
-
Carefully add the deactivating solution to the this compound-contaminated material in a fume hood.
-
Allow the mixture to react for a sufficient amount of time (e.g., several hours to 24 hours) to ensure complete degradation.
-
Neutralize the resulting solution to a pH suitable for disposal, adhering to local wastewater regulations if applicable.
-
Dispose of the neutralized solution and treated materials as hazardous waste.
Note: This is a general protocol and must be adapted and validated for your specific experimental conditions.
Final Disposal
The ultimate disposal of this compound waste must be conducted in accordance with all federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have established guidelines for the disposal of pharmaceutical waste.
-
Hazardous Waste Incineration: The recommended method for the final disposal of this compound waste is incineration at a licensed hazardous waste facility. This method ensures the complete destruction of the active chemical compound.
-
Licensed Waste Hauler: Engage a certified hazardous waste management company to transport and dispose of the segregated this compound waste. These companies are knowledgeable about regulatory requirements and can ensure compliant disposal.
Never dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and potential harm to aquatic life and human health.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Flerobuterol
Essential Safety and Handling Guide for Flerobuterol
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 82101-10-8) could not be located. The following guidance is based on information for the structurally related compound Clenbuterol and general safety protocols for handling potent pharmaceutical compounds. Researchers should exercise caution and handle this compound as a substance of unknown toxicity. The information provided here is for guidance purposes and should be supplemented by a thorough risk assessment conducted by qualified personnel.
This compound is a selective β-adrenergic receptor agonist.[1][2] Due to its pharmacological activity, it should be handled with appropriate care to avoid accidental exposure.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Hands | Double Nitrile Gloves | Outer glove should be disposed of immediately after handling. Change gloves frequently. |
| Body | Disposable Gown | Solid front, long-sleeved, with tight-fitting cuffs. |
| Eyes | Safety Goggles or Face Shield | Provide protection from splashes and airborne particles. |
| Respiratory | NIOSH-approved Respirator | Required when handling powders outside of a containment system (e.g., fume hood, glove box). |
Operational Plan: Handling this compound
1. Preparation and Engineering Controls:
-
All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Cover the work surface with absorbent, disposable liners.
2. Weighing and Reconstitution:
-
Handle solid this compound with care to avoid generating dust.
-
If transferring powder, use tools and techniques that minimize aerosolization.
-
When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
3. General Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling this compound, even if gloves were worn.
Emergency Procedures
In the event of an exposure, immediate action is crucial. The following table outlines the initial steps to be taken.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for disposal. Clean the spill area thoroughly. |
Disposal Plan
This compound waste is considered hazardous pharmaceutical waste and must be disposed of according to institutional, local, and national regulations.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and weighing papers, should be collected in a designated, labeled hazardous waste container.
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
2. Disposal Method:
-
Do not dispose of this compound down the drain or in the regular trash.
-
The primary recommended method for pharmaceutical waste disposal is incineration by a licensed hazardous waste disposal company.
-
Alternatively, chemical deactivation methods may be available; consult with your institution's environmental health and safety department for approved procedures. Some commercial products are available for the chemical digestion of pharmaceutical waste.
Visualizations
Caption: General workflow for safely handling this compound.
Caption: Logic diagram for emergency response to this compound exposure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
